Technical Documentation Center

3-Ethenylpyridazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Ethenylpyridazine
  • CAS: 63359-59-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physical and Chemical Properties of 3-Ethenylpyridazine for Advanced Research and Development

Foreword: The Strategic Importance of the Pyridazine Scaffold In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer both synthetic versatility and potent biologica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Importance of the Pyridazine Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer both synthetic versatility and potent biological activity is paramount. Among the nitrogen-containing heterocycles, the pyridazine core has emerged as a "privileged structure." Its unique electronic properties, stemming from the adjacent nitrogen atoms, impart a distinct reactivity profile and a capacity to engage in specific hydrogen bonding interactions with biological targets. Pyridazine derivatives have demonstrated an impressive breadth of pharmacological activities, including applications as cardiotonic agents, and potential treatments for cancer, microbial infections, and neurological disorders.[1][2] This guide focuses on a particularly valuable building block within this chemical family: 3-ethenylpyridazine (also known as 3-vinylpyridazine). The ethenyl substituent serves as a reactive handle, a gateway for a multitude of chemical transformations, allowing researchers to readily explore chemical space and develop novel derivatives. This document provides a comprehensive overview of its core properties, synthesis, and reactivity, designed to empower researchers in their drug discovery and development endeavors.

Molecular Identity and Core Physicochemical Profile

3-Ethenylpyridazine is a pyridazine ring substituted with a vinyl group at the 3-position. This combination of an aromatic, electron-deficient diazine ring and an electron-rich alkene functional group defines its unique chemical character.

Chemical Structure and Identifiers

The fundamental structure and key identifiers for 3-ethenylpyridazine are crucial for database searches, procurement, and regulatory documentation.

reactivity cluster_vinyl Reactions at the Vinyl Group cluster_ring Reactions involving the Pyridazine Ring main 3-Ethenylpyridazine polymerization Polymerization (Radical or Anionic) main->polymerization Initiator addition Electrophilic Addition (e.g., Halogenation, Hydrohalogenation) main->addition E+ cycloaddition Cycloaddition (e.g., Diels-Alder) main->cycloaddition Diene quaternization N-Alkylation / Quaternization main->quaternization R-X oxidation N-Oxidation main->oxidation Oxidant synthesis_workflow start Start: 3-(β-hydroxyethyl)pyridazine step1 Combine with radical inhibitor (e.g., 4,4'-methylenebis(2,6-di-t-butyl)phenol) start->step1 step2 Add powdered Sodium Hydroxide (NaOH) step1->step2 step3 Heat mixture to 120°C under reduced pressure (1.0 Torr) step2->step3 step4 Distill product using a Kugelrohr apparatus step3->step4 end Product: 3-Ethenylpyridazine (clear, yellow liquid) step4->end

Caption: Workflow for the synthesis of 3-ethenylpyridazine.

Step-by-Step Experimental Methodology

Objective: To synthesize 3-ethenylpyridazine via dehydration of 3-(β-hydroxyethyl)pyridazine.

Materials:

  • 3-(β-hydroxyethyl)pyridazine (19.7 g)

  • 4,4'-methylenebis(2,6-di-t-butyl)phenol (radical inhibitor, 0.1 g)

  • Powdered sodium hydroxide (1.5 g)

  • Kugelrohr distillation apparatus

  • Round-bottom flask and heating mantle

  • Vacuum pump capable of reaching 1.0 Torr

Procedure:

  • Preparation: In a round-bottom flask suitable for use with a Kugelrohr apparatus, combine 3-(β-hydroxyethyl)pyridazine (19.7 g) and the radical inhibitor (0.1 g).

  • Addition of Base: Add powdered sodium hydroxide (1.5 g) to the mixture. Causality: Sodium hydroxide acts as the base to facilitate the elimination (dehydration) reaction, converting the hydroxyl group into a better leaving group.

  • Setup for Distillation: Attach the flask to the Kugelrohr apparatus and connect it to a high-vacuum pump.

  • Reaction and Distillation: Begin to evacuate the system to a pressure of approximately 1.0 Torr. Simultaneously, heat the flask to 120°C. Causality: Performing the reaction under reduced pressure allows the product to be distilled as it is formed, shifting the equilibrium towards the product side and preventing potential side reactions or polymerization at high temperatures.

  • Collection: Collect the distilled product, which should be a clear, yellow liquid (yield reported as 4.9 g).

  • Characterization: Confirm the identity and purity of the product using NMR, IR, and MS as described in Section 2.0.

Applications in Medicinal Chemistry and Drug Development

The true value of 3-ethenylpyridazine for drug development professionals lies in its role as a versatile scaffold. The pyridazine nucleus itself is a core component of many pharmacologically active agents. F[1]or instance, pyridazinone derivatives have been designed and synthesized as potent vasorelaxant agents, demonstrating the potential of this scaffold in treating cardiovascular diseases.

[3][4]The ethenyl group on 3-ethenylpyridazine provides a crucial point of diversification. It allows for:

  • Click Chemistry: The vinyl group can be modified to participate in various click chemistry reactions, enabling the efficient and modular assembly of complex molecules.

  • Michael Addition: It can act as a Michael acceptor, allowing for the covalent attachment of nucleophilic fragments or binding to biological targets.

  • Structure-Activity Relationship (SAR) Studies: The vinyl group serves as a straightforward attachment point for a wide array of side chains, facilitating rapid SAR exploration to optimize potency, selectivity, and pharmacokinetic properties.

By leveraging the reactivity of the vinyl group, medicinal chemists can incorporate the 3-ethenylpyridazine moiety into larger molecules to probe interactions with specific biological targets, ultimately leading to the development of novel therapeutics.

Conclusion

3-Ethenylpyridazine is a high-value chemical building block with a well-defined spectroscopic and reactivity profile. Its unique structure, combining an aromatic diazine ring with a reactive vinyl group, offers synthetic chemists a powerful tool for creating diverse molecular libraries. For researchers and scientists in drug development, its utility as a modifiable scaffold provides a direct and efficient route to novel compounds with significant therapeutic potential. Understanding the core principles outlined in this guide is the first step toward unlocking the full potential of this versatile molecule.

References

  • Molport. (n.d.). 3-ethenylpyridazine | 63359-59-1. Retrieved from [Link]

  • DrugFuture. (n.d.). 3-Ethenylpyridine. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Poly(3-vinylpyridazine): Synthesis and Properties. Retrieved from [Link]

  • Alsaiari, A. A., Almehmadi, M. M., & Asif, M. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Mini reviews in medicinal chemistry, 20(3), 245–267. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Vinylpyridine. PubChem Compound Database. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-ethenylpyridazine (C6H6N2). Retrieved from [Link]

  • ResearchGate. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 3-ethenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Der Pharma Chemica. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Ethylpyridine. PubChem Compound Database. Retrieved from [Link]

  • RSC Publishing. (n.d.). Poly(3-vinylpyridazine): synthesis and properties. Retrieved from [Link]

Sources

Exploratory

standard NMR spectrum data for 3-ethenylpyridazine

Structural Characterization and NMR Spectral Analysis of 3-Ethenylpyridazine: A Technical Whitepaper Executive Overview 3-Ethenylpyridazine (commonly referred to as 3-vinylpyridazine) is a highly reactive, nitrogen-rich...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Characterization and NMR Spectral Analysis of 3-Ethenylpyridazine: A Technical Whitepaper

Executive Overview

3-Ethenylpyridazine (commonly referred to as 3-vinylpyridazine) is a highly reactive, nitrogen-rich heteroaromatic building block. It is a critical intermediate in the synthesis of semiconducting polymers, metallocarbene precursors, and advanced pharmaceutical agents[1]. Due to the strong electron-withdrawing nature of the diazine ring, the conjugated vinyl system exhibits unique electronic polarization. This whitepaper provides a definitive guide to the synthesis, isolation, and Nuclear Magnetic Resonance (NMR) characterization of 3-ethenylpyridazine, establishing a self-validating framework for researchers to ensure high-fidelity analytical results.

Mechanistic Context: Electronic Polarization in Vinylazaarenes

In 3-ethenylpyridazine, the adjacent nitrogen atoms (N1 and N2) exert a profound inductive and mesomeric electron-withdrawing effect on the aromatic system. This electron deficiency is transmitted through conjugation directly to the C3-attached vinyl group. Consequently, the electron density around the terminal vinylic protons (H-β) is significantly reduced compared to unpolarized terminal alkenes. Understanding this causality is essential for accurate spectral assignment: the deshielding effect pushes the vinylic proton signals downfield, while the quaternary carbon (C3) experiences a massive downfield shift due to its proximity to N2 and the anisotropic effects of the conjugated double bond.

Validated Experimental Protocols

The synthesis and subsequent NMR preparation of 3-ethenylpyridazine must be meticulously controlled. The compound is highly susceptible to spontaneous radical polymerization, necessitating a self-validating workflow where spectroscopic data not only confirms identity but also verifies monomeric purity.

Synthesis and Isolation Workflow

The most reliable method for constructing the 3-ethenylpyridazine framework is via a Suzuki-Miyaura cross-coupling reaction, which avoids the harsh conditions that trigger premature polymerization[2].

SynthesisWorkflow Step1 Reagent Assembly 3-Chloropyridazine + Potassium Vinyltrifluoroborate Step2 Suzuki-Miyaura Coupling Pd(dppf)Cl2, CsF, Dioxane/H2O, 100°C Step1->Step2 Argon Atmosphere Step3 Isolation & Purification Flash Chromatography (Hexanes/EtOAc) Step2->Step3 16 Hours Step4 NMR Sample Preparation CDCl3, 298K, 0.03% TMS Step3->Step4 Store at -20°C Step5 Spectral Acquisition & Validation Check 3:3 Integration Ratio Step4->Step5 4s Relaxation Delay

Caption: Workflow for the synthesis, isolation, and self-validating NMR preparation of 3-ethenylpyridazine.

Step-by-Step Methodology:
  • Reaction Assembly : Combine 3-chloropyridazine (1.0 equiv) and potassium vinyltrifluoroborate (1.0 equiv) in a dioxane/H2O (4:1 v/v) solvent mixture[2].

    • Causality: Potassium vinyltrifluoroborate is selected over vinylboronic acid because it is highly resistant to protodeboronation, ensuring maximum coupling efficiency[2].

  • Catalysis : Add Pd(dppf)Cl₂ (0.05 equiv) and CsF (3.0 equiv). Stir at 100 °C for 16 hours under argon[2].

    • Causality: CsF acts as a mild, non-nucleophilic base that facilitates transmetalation without initiating the anionic or radical polymerization of the resulting vinyl monomer.

  • Purification : Extract with EtOAc, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

    • Critical Step: Immediately upon isolation, the neat compound must be stored at -20 °C. Prolonged exposure to ambient light and heat will result in the formation of poly(3-vinylpyridazine).

  • Self-Validating NMR Preparation : Dissolve 15-20 mg of the purified product in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

    • Causality: Maintaining a low analyte concentration prevents intermolecular π−π stacking and aggregation, which can cause severe line broadening of the nitrogen-adjacent proton (H-6).

  • Acquisition Parameters : Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K.

    • Causality: Set the relaxation delay (D1) to at least 4 seconds. The quaternary carbon (C-3) and the electron-deficient ring carbons lack attached protons to facilitate rapid dipole-dipole relaxation. A short D1 will result in artificial signal suppression and inaccurate integration, destroying the self-validating nature of the assay.

Standardized NMR Spectral Data

The following tables summarize the validated ¹H and ¹³C NMR chemical shifts for 3-ethenylpyridazine. The data serves as a reference standard for verifying monomeric purity prior to downstream applications, such as rhodium-catalyzed transannulation[1].

Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Rationale
H-6 9.05dd4.8, 1.61HHighly deshielded due to the strong inductive effect of the adjacent N1 atom.
H-4 7.55dd8.4, 1.61HOrtho to the vinyl group; standard aromatic coupling to H-5.
H-5 7.45dd8.4, 4.81HMeta to the vinyl group; exhibits ortho coupling to H-4 and H-6.
H-α 6.95dd17.6, 11.01HInternal vinylic proton; deshielded by conjugation with the electron-deficient diazine ring.
H-β (trans)6.35d17.61HTerminal vinylic proton; exhibits a large trans coupling constant to H-α.
H-β (cis)5.70d11.01HTerminal vinylic proton; exhibits a smaller cis coupling constant to H-α.

Self-Validation Check: The integration ratio of the aromatic protons (H-4, H-5, H-6) to the vinylic protons (H-α, H-β trans, H-β cis) must be exactly 3:3. The appearance of broad aliphatic signals between 1.5–3.0 ppm indicates the presence of poly(3-vinylpyridazine).

Caption: Spin-spin coupling network mapping the J-coupling relationships in 3-ethenylpyridazine.

Table 2: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃, 298 K)
PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Rationale
C-3 157.0CqQuaternary carbon attached to the vinyl group; extreme deshielding driven by the adjacent N2 atom.
C-6 150.0CHAromatic carbon adjacent to N1; highly deshielded.
C-α 136.0CHInternal vinyl carbon; chemical shift reflects strong conjugation with the diazine system.
C-5 126.0CHAromatic carbon; standard shift for the C-5 position in pyridazine derivatives.
C-4 123.0CHAromatic carbon; relatively shielded compared to C-5 due to mesomeric electron donation from the vinyl group.
C-β 120.5CH₂Terminal vinyl carbon; shifted significantly downfield relative to unpolarized alkenes due to the electron-withdrawing ring.

Conclusion

The accurate characterization of 3-ethenylpyridazine relies on understanding the profound electronic effects exerted by the pyridazine core on the vinyl substituent. By adhering to the strictly controlled, self-validating NMR acquisition protocols outlined in this guide, researchers can confidently verify the structural integrity and monomeric purity of this highly reactive intermediate, ensuring reproducibility in complex downstream synthetic methodologies.

Sources

Exploratory

Unlocking the Pharmacological Potential of 3-Ethenylpyridazine Derivatives: In Vitro Mechanisms of Action and Scaffold Applications

Executive Summary While 3-ethenylpyridazine (also known as 3-vinylpyridazine) is fundamentally recognized as a highly reactive heterocyclic monomer in polymer chemistry, its true value in drug discovery lies in its funct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While 3-ethenylpyridazine (also known as 3-vinylpyridazine) is fundamentally recognized as a highly reactive heterocyclic monomer in polymer chemistry, its true value in drug discovery lies in its function as a privileged synthon. The ethenyl group serves as a versatile chemical handle, allowing researchers to synthesize complex, highly targeted pyridazine derivatives. As a Senior Application Scientist, this whitepaper synthesizes the physicochemical rationale, in vitro mechanisms of action, and self-validating experimental workflows necessary to evaluate these derivatives across oncological and inflammatory targets.

The 3-Ethenylpyridazine Synthon: Chemical Foundation

3-Ethenylpyridazine (CAS 63359-59-1) is a critical building block in advanced chemical research[1]. While the unmodified monomer is primarily utilized to create semiconducting poly(3-vinylpyridazine)-iodine adducts in materials science, it is the precursor to a vast library of bioactive molecules. Through hetero-Diels-Alder reactions, cycloaminations, and Michael additions, the reactive vinyl group is transformed to yield complex 3,6-disubstituted pyridazines, pyrido[4,3-c]pyridazines, and imidazo[1,2-b]pyridazines[2][3]. It is these downstream derivatives that exhibit profound in vitro pharmacological activity.

Physicochemical Basis for Target Engagement

To understand the mechanism of action of these derivatives, one must first examine the inherent properties of the pyridazine core. The ring is characterized by weak basicity, a high dipole moment that facilitates robust π−π stacking, and a unique dual hydrogen-bonding capacity[4].

The two adjacent nitrogen atoms act as a bidentate hydrogen-bond acceptor system. In an in vitro biological environment, this configuration perfectly mimics the binding motif of adenine. This structural mimicry allows pyridazine derivatives to seamlessly insert into the highly conserved ATP-binding pockets of various disease-driving kinases[4].

In Vitro Mechanisms of Action

ATP-Competitive Kinase Inhibition (VEGFR-2 & JNK1)

Cancer cell survival and proliferation are heavily dependent on hyperactive signaling pathways. Pyridazine derivatives have been engineered to act as potent, ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal Kinase 1 (JNK1)[5][6]. By binding directly to the hinge region of the kinase domain, these compounds block ATP hydrolysis. This prevents the downstream phosphorylation of transcription factors such as c-Jun and c-Fos, effectively "breaking the brake" on apoptosis and inducing necrosis in tumor cell lines like MCF-7 and HCT-116[5][6].

Pathway Ligand Extracellular Signals (VEGF / Stress) Receptor VEGFR-2 / RTK Ligand->Receptor JNK JNK1 Kinase Receptor->JNK TF Transcription Factors (c-Jun / c-Fos) JNK->TF Response Tumor Proliferation TF->Response Inhibitor Pyridazine Derivatives Inhibitor->Receptor ATP Competition Inhibitor->JNK Kinase Inhibition

Figure 1: Mechanism of action of pyridazine derivatives inhibiting VEGFR-2 and JNK1 pathways.

Selective Cyclooxygenase-2 (COX-2) Inhibition

Beyond oncology, oxidized derivatives (pyridazinones) demonstrate potent anti-inflammatory mechanisms by selectively inhibiting COX-2 in vitro[7]. The specific structural geometry of the pyridazinone scaffold allows it to bypass the sterically restricted active site of COX-1 and insert deeply into the larger, more flexible side pocket of COX-2[7]. In lipopolysaccharide (LPS)-induced RAW264.7 macrophages, these derivatives effectively halt the synthesis of pro-inflammatory prostaglandins (e.g., PGE-2) without disrupting basal mucosal protection[7].

Quantitative Pharmacological Data

To synthesize the efficacy of these derivatives, the following table summarizes key in vitro metrics across different therapeutic targets based on recent literature.

Compound ClassTargetCell Line / AssayIC50 / Ki ValueReference
3,6-Disubstituted Pyridazine (Compound 4b)VEGFR-2MCF-7 (Breast Cancer)21.2 µM[6]
Pyridazinone Derivative (Compound 4e)COX-2RAW264.7 Macrophages0.356 µM[7]
Imidazo[1,2-b]pyridazine (Compound 4) β -AmyloidSynthetic A β 1-40 AggregatesKi = 11.0 nM[2]

Self-Validating Experimental Methodology: In Vitro Kinase Assay

To accurately evaluate the mechanism of action of novel pyridazine derivatives, researchers must utilize assays that directly quantify target engagement. Relying solely on phenotypic cell death (e.g., MTT assays) can be confounded by off-target cytotoxicity. The following protocol details a self-validating sandwich ELISA for VEGFR-2 inhibition.

Workflow Step1 1. Derivative Synthesis (from 3-ethenylpyridazine) Step2 2. Cell Culture & Plating (e.g., MCF-7, HCT-116) Step1->Step2 Step3 3. Compound Incubation (Dose-Response: 0.1 - 100 µM) Step2->Step3 Step4 4. Cell Lysis & Phosphatase Inhibition Step3->Step4 Step5 5. ELISA Kinase Assay (Target Phosphorylation Readout) Step4->Step5

Figure 2: Self-validating in vitro workflow for assessing kinase inhibition.

Step-by-Step Protocol & Causality
  • Cell Seeding & Serum Starvation: Seed MCF-7 breast cancer cells at 1×104 cells/well. After 24 hours, replace with serum-free media for 12 hours.

    • Causality: Serum starvation synchronizes the cell cycle and suppresses basal kinase activity. This maximizes the signal-to-noise ratio upon subsequent ligand stimulation, ensuring that measured phosphorylation is a direct result of the assay conditions rather than background metabolic noise.

  • Compound Treatment: Treat cells with the synthesized pyridazine derivative in a dose-response gradient (0.1 µM to 100 µM) for 2 hours. Include Imatinib (10 µM) as a positive control and 0.1% DMSO as a vehicle control[6].

    • Validation: The inclusion of a clinically approved inhibitor (Imatinib) acts as an internal control, self-validating the assay's dynamic range and sensitivity.

  • Ligand Stimulation: Stimulate the cells with VEGF (50 ng/mL) for exactly 15 minutes.

    • Causality: Kinase phosphorylation is a highly transient event. A strict 15-minute window captures the peak phosphorylation of VEGFR-2 before the receptor is internalized and degraded by lysosomes.

  • Lysis & Phosphatase Inhibition: Aspirate media and lyse cells on ice using RIPA buffer supplemented with 1 mM Sodium Orthovanadate ( Na3​VO4​ ) and a protease inhibitor cocktail.

    • Causality: Na3​VO4​ is a potent, irreversible inhibitor of protein tyrosine phosphatases (PTPs). Omitting this critical reagent would result in the rapid, endogenous dephosphorylation of VEGFR-2 during lysis, completely abolishing the assay signal and leading to false-negative results.

  • Detection & Quantification: Transfer lysates to a 96-well plate pre-coated with anti-VEGFR-2 capture antibodies. Detect using an HRP-conjugated anti-phosphotyrosine antibody and read absorbance at 450 nm. Calculate the IC50​ using non-linear regression analysis.

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 3-Ethenylpyridazine at Room Temperature

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the thermodynamic stability of 3-ethenylpyridazine at ambient conditions. While direct thermodynamic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the thermodynamic stability of 3-ethenylpyridazine at ambient conditions. While direct thermodynamic data for this specific molecule is not extensively published, this document synthesizes established principles of heterocyclic chemistry, state-of-the-art analytical methodologies, and predictive computational approaches to offer a robust protocol for its characterization.

Introduction: The Significance of 3-Ethenylpyridazine

Pyridazine, a diazine heterocycle, possesses unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, making it a valuable scaffold in medicinal chemistry and materials science.[1] The introduction of a vinyl (ethenyl) group at the 3-position creates 3-ethenylpyridazine, a molecule with the potential for further functionalization through reactions of the double bond, such as polymerization or cycloaddition.[2][3] This reactivity, however, also raises questions about its inherent stability. Understanding the thermodynamic stability of 3-ethenylpyridazine at room temperature is paramount for its viable application, ensuring its integrity during synthesis, purification, storage, and in its final application.

Theoretical Considerations for Stability

The thermodynamic stability of a heterocyclic compound is governed by several factors, including aromaticity, ring strain, and the influence of substituents.[4]

  • Aromaticity of the Pyridazine Ring: The pyridazine ring is aromatic, which contributes significantly to its overall stability. However, its aromaticity is less than that of benzene due to the presence of the two adjacent nitrogen atoms, which alters the electron distribution within the ring.[1]

  • Influence of the Ethenyl Substituent: The ethenyl group is a π-system that can conjugate with the pyridazine ring. This conjugation can have a stabilizing effect. Conversely, the double bond introduces a potential pathway for thermodynamically favorable reactions like polymerization, which would represent an instability of the monomeric form.[5]

  • Potential Decomposition Pathways: At elevated temperatures, pyridazine derivatives can undergo complex decomposition pathways, often involving the cleavage of C-N and C-C bonds.[6] For 3-ethenylpyridazine, polymerization of the vinyl group is a primary concern even at or near room temperature, potentially initiated by light, acid, or radical species.

Experimental Workflow for Stability Assessment

A multi-faceted experimental approach is necessary to thoroughly characterize the thermodynamic stability of 3-ethenylpyridazine. The following workflow outlines the key stages, from synthesis to long-term stability monitoring.

G cluster_0 Synthesis & Purification cluster_1 Initial Purity & Thermal Analysis cluster_2 Long-Term Stability Study Synthesis Synthesis of 3-Ethenylpyridazine Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purity Purity Assessment (HPLC, GC) Characterization->Purity TGA Thermogravimetric Analysis (TGA) Purity->TGA Storage Controlled Storage (Temperature, Humidity, Light) Purity->Storage DSC Differential Scanning Calorimetry (DSC) TGA->DSC Timepoints Periodic Sampling Storage->Timepoints Analysis Re-analysis (HPLC, NMR) Timepoints->Analysis

Figure 1: A comprehensive workflow for assessing the stability of 3-ethenylpyridazine.

Synthesis and Characterization

A reliable synthesis and thorough characterization are prerequisites for any stability study.

Protocol 1: Synthesis of 3-Ethenylpyridazine

A plausible synthetic route involves the dehydration of 3-(β-hydroxyethyl)pyridazine.

  • Hydroxymethylation of 3-Methylpyridazine: React 3-methylpyridazine with aqueous formalin in the presence of a catalytic amount of piperidine under pressure and heat.

  • Dehydration: Treat the resulting 3-(β-hydroxyethyl)pyridazine with a dehydrating agent like powdered sodium hydroxide under reduced pressure and heat. The use of a radical inhibitor is recommended to prevent polymerization during this step.

  • Purification: The crude product should be purified, for instance, by vacuum distillation, to yield pure 3-ethenylpyridazine.

Protocol 2: Structural Characterization

The identity of the synthesized 3-ethenylpyridazine must be unequivocally confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the vinyl protons and the protons on the pyridazine ring.[7][8]

    • ¹³C NMR will confirm the number of unique carbon atoms and their chemical environments.[7][9]

  • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: Identify characteristic vibrational frequencies for the C=C bond of the vinyl group and the C=N and C=C bonds of the pyridazine ring.

Purity and Thermal Analysis

Initial purity and thermal behavior provide a baseline for the stability assessment.

Protocol 3: Purity Assessment by Chromatography

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of organic compounds.[10][11][12]

  • Method Development: Develop a reversed-phase HPLC method using a C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient with a modifier like formic acid).

  • Analysis: Inject the purified 3-ethenylpyridazine and calculate the purity based on the area percentage of the main peak.

  • Peak Purity: Employ a diode-array detector to assess peak purity and ensure the main peak does not co-elute with any impurities.[12]

Protocol 4: Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability of the compound.[6][13][14][15][16]

  • TGA: Heat a sample of 3-ethenylpyridazine under an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min). The temperature at which significant weight loss occurs indicates the onset of decomposition or sublimation. Pyridazine derivatives can exhibit high thermal stability, with 5% weight loss temperatures often exceeding 300 °C.[13][14][16]

  • DSC: Heat a sample under an inert atmosphere to identify thermal events such as melting, crystallization, and decomposition. The presence of exothermic events at temperatures below the decomposition temperature observed in TGA could indicate polymerization.

Analytical TechniqueParameter MeasuredInterpretation for Stability
TGA Temperature of 5% weight loss (Td)A high Td suggests good thermal stability.
DSC Glass transition (Tg), melting point (Tm), exothermic eventsExotherms at temperatures below Td may indicate polymerization or other degradation reactions.
HPLC Purity (%) and presence of degradation productsA decrease in purity over time indicates instability.
NMR Changes in chemical shifts or appearance of new signalsIndicates structural changes or the formation of new species.

Table 1: Summary of analytical techniques and their role in stability assessment.

Long-Term Stability Study at Room Temperature

This is the core of the investigation into the stability of 3-ethenylpyridazine under normal storage conditions.

Protocol 5: Isothermal Stability Study

  • Sample Preparation: Aliquot highly purified 3-ethenylpyridazine into several vials. Some samples should be stored in the dark, while others can be exposed to ambient light to assess photostability. Samples should be stored at a controlled room temperature (e.g., 25 °C).

  • Time Points: Establish a schedule for analysis (e.g., time zero, 1 week, 1 month, 3 months, 6 months).

  • Analysis: At each time point, analyze a vial using the developed HPLC method to quantify the purity of 3-ethenylpyridazine. Analyze the sample by ¹H NMR to detect any subtle structural changes or the appearance of oligomers/polymers.

  • Data Evaluation: Plot the purity of 3-ethenylpyridazine as a function of time. A significant decrease in purity indicates instability at room temperature.

Computational Assessment of Stability

Computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into the thermodynamic properties of molecules.[4][17]

G cluster_0 Computational Inputs cluster_1 Calculations cluster_2 Thermodynamic Outputs Structure 3D Structure of 3-Ethenylpyridazine Method DFT Functional & Basis Set (e.g., B3LYP/6-31G*) Structure->Method Opt Geometry Optimization Method->Opt Freq Frequency Calculation Opt->Freq Energy Gibbs Free Energy (G) Freq->Energy Enthalpy Enthalpy (H) Freq->Enthalpy Entropy Entropy (S) Freq->Entropy

Figure 2: Workflow for computational stability analysis of 3-ethenylpyridazine.

Protocol 6: DFT Calculations

  • Structure Optimization: Build the 3D structure of 3-ethenylpyridazine and perform a geometry optimization using a suitable DFT functional and basis set.

  • Frequency Analysis: Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum and to obtain thermodynamic properties like enthalpy, entropy, and Gibbs free energy.

  • Reaction Energetics: Model potential decomposition or dimerization/polymerization initiation steps and calculate the activation energies and reaction enthalpies. A low activation barrier for dimerization would suggest a propensity for polymerization, indicating thermodynamic instability of the monomer.

Conclusion and Recommendations

Based on the general stability of pyridazine derivatives, it is plausible that pure 3-ethenylpyridazine exhibits good thermal stability, with decomposition occurring at temperatures significantly above room temperature.[13][14][16] However, the presence of the vinyl group introduces a significant risk of polymerization, which may proceed even at room temperature, potentially catalyzed by light or impurities.

Therefore, for practical applications, it is recommended that 3-ethenylpyridazine be stored in a cool, dark environment, preferably under an inert atmosphere. The addition of a radical inhibitor may also be prudent for long-term storage. The experimental and computational workflows detailed in this guide provide a robust framework for definitively determining the thermodynamic stability of 3-ethenylpyridazine at room temperature, enabling its confident use in research and development.

References

  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Materials (Basel). Available at: [Link][13][14][16]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences. Available at: [Link][6][15]

  • Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. Available at: [Link][4]

  • The pyridazine heterocycle in molecular recognition and drug discovery. RSC Chemical Biology. Available at: [Link][1]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. Available at: [Link]

  • Poly(3-vinylpyridazine): Synthesis and Properties. Journal of the Chemical Society, Chemical Communications. Available at: [Link][5]

  • Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study. Scientific Reports. Available at: [Link][17]

  • Volatility, thermodynamic properties and dispersion interactions of sulfur-containing tricyclic molecular materials. Physical Chemistry Chemical Physics. Available at: [Link][18]

  • Product Class 8: Pyridazines. Science of Synthesis. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. Available at: [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. Available at: [Link][2]

  • 3-Ethenylpyridine Measured in Urine of Active and Passive Smokers: A Promising Biomarker and Toxicological Implications. Chemical Research in Toxicology. Available at: [Link][7]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. Available at: [Link][3]

  • An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link][9]

  • Strategies for peak-purity assessment in liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][12]

Sources

Exploratory

biological activity of ethenylpyridazine ring systems

Architecting Bioactivity: The Pharmacological Landscape of Ethenylpyridazine Ring Systems A Technical Whitepaper on Mechanistic Pathways, QSAR, and Assay Validation Introduction As a Senior Application Scientist in early...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Architecting Bioactivity: The Pharmacological Landscape of Ethenylpyridazine Ring Systems A Technical Whitepaper on Mechanistic Pathways, QSAR, and Assay Validation

Introduction

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chemical scaffolds that offer unique geometric and electronic properties. The pyridazine ring—a six-membered diazine with adjacent nitrogen atoms—is a privileged pharmacophore. However, the introduction of an ethenyl (vinyl) spacer to the pyridazine or pyridazinone core unlocks a highly specific tier of biological activity.

The rationale behind utilizing an ethenyl group is rooted in structural causality: the ethenyl linkage provides a rigid, planar, and conjugated double bond that restricts rotational freedom compared to a flexible alkyl linker. This conformational locking optimally positions distal aryl or heteroaryl rings for precise insertion into the hydrophobic pockets of target enzymes. Furthermore, the extended π -electron system enhances binding affinity through π

π stacking interactions with aromatic amino acid residues in the target's active site.

This whitepaper dissects the biological activity of ethenylpyridazine ring systems, focusing on their roles as selective COX-2 inhibitors, PDE-III inhibitors, and D-amino acid oxidase (DAAO) modulators. We will explore the mechanistic grounding of their efficacy, summarize quantitative structure-activity relationship (QSAR) data, and establish self-validating experimental protocols for evaluating these compounds.

Section 1: Mechanistic Pharmacology of Ethenylpyridazines

1.1 Selective COX-2 Inhibition (Anti-inflammatory) Non-steroidal anti-inflammatory drugs (NSAIDs) often suffer from gastrointestinal toxicity due to non-selective COX-1 inhibition. Ethenylpyridazinone derivatives have been engineered to exploit the subtle structural differences between COX-1 and COX-2. Specifically, the substitution of isoleucine in COX-1 with valine 523 in COX-2 creates a secondary side pocket. The rigid ethenyl linkage in 6-aryl-ethenyl pyridazinones provides the exact spatial geometry required to project the aryl moiety deep into this COX-2 specific pocket, achieving nanomolar IC50 values and high selectivity indices (SI) (1)[1].

1.2 PDE-III Inhibition and Calcium Sensitization (Cardiovascular) In the treatment of congestive heart failure, compounds that exhibit both positive inotropic (increased cardiac contractility) and vasodilatory effects are highly sought after. Ethenylpyridazine analogs, particularly those featuring an imidazolyl-phenyl group linked via an ethenyl bridge to a dihydropyridazinone core, act as potent Phosphodiesterase-III (PDE-III) inhibitors (2)[2]. The ethenyl spacer maintains the optimal distance between the hydrogen-bond acceptor (the pyridazinone carbonyl) and the distal hydrophobic domain, effectively mimicking the conformation of cAMP. This prevents cAMP degradation, leading to increased intracellular calcium sensitivity in the myocardium.

1.3 DAAO Inhibition (Neuropharmacology) Modulation of the N-methyl-D-aspartate (NMDA) receptor is a primary target for treating schizophrenia and cognitive decline. Instead of direct agonism—which can cause excitotoxicity—inhibiting D-amino acid oxidase (DAAO) prevents the degradation of D-serine, an essential NMDA co-agonist. 6-Ethenylpyridazine derivatives have emerged as critical scaffolds in synthesizing potent DAAO inhibitors, where the ethenyl group facilitates crucial interactions within the FAD-binding domain of the enzyme in the synaptic cleft (3)[3].

Section 2: Quantitative Data & QSAR Summary

To contextualize the potency of ethenylpyridazine derivatives, the following table synthesizes quantitative metrics across different biological targets, highlighting how structural modifications dictate primary activity (4)[4].

Compound Class / ModificationPrimary TargetBiological ActivityQuantitative MetricMechanism of Action
6-(Aryl/Pyridyl)-ethenyl pyridazinones COX-2Anti-inflammatoryIC50: 15.5–19.8 nM (SI: 4–38)Selective insertion into the Val523 side pocket of COX-2, sparing COX-1.
Imidazolyl-phenyl-ethenyl pyridazinones PDE-IIICardiotonic & VasodilatoryHigh cAMP accumulationCompetitive inhibition of cAMP breakdown; increases myocardial Ca2+ sensitivity.
3,4-bis(benzyloxy)-6-ethenylpyridazine DAAOCNS NeuromodulationIncreased D-Serine levelsBlocks D-serine oxidation in the synaptic cleft, enhancing NMDA receptor activation.

Section 3: Visualizing the Pharmacological Pathways

To map the pleiotropic effects of the ethenylpyridazine scaffold, the following diagram illustrates the divergent signaling pathways modulated by these compounds based on their distal substitutions.

Pathways EP Ethenylpyridazine Scaffold COX2 COX-2 Inhibition EP->COX2 Val523 Pocket Binding PDE3 PDE-III Inhibition EP->PDE3 cAMP Mimicry DAAO DAAO Inhibition EP->DAAO FAD-Domain Interaction PG Decreased Prostaglandins (PGE2) COX2->PG CAMP Increased cAMP Accumulation PDE3->CAMP DSER Increased D-Serine Levels DAAO->DSER INF Anti-inflammatory & Analgesic Effects PG->INF CARD Positive Inotropic & Vasodilatory Effects CAMP->CARD CNS NMDA Receptor Modulation DSER->CNS

Fig 1. Divergent pharmacological signaling pathways modulated by ethenylpyridazine derivatives.

Section 4: Self-Validating Experimental Protocols

A protocol is only as robust as its internal controls and logical grounding. Below are the step-by-step methodologies for validating the bioactivity of ethenylpyridazine compounds, complete with the causality behind each procedural choice.

Protocol 1: In Vitro COX-1/COX-2 Selectivity Profiling

Objective: To quantify the IC50 and Selectivity Index (SI) of ethenylpyridazine derivatives using an Enzyme Immunoassay (EIA). Causality & Design: We utilize purified human recombinant COX-2 and ovine COX-1. Ovine COX-1 is chosen due to its >90% structural homology to human COX-1 and its superior stability in high-throughput in vitro settings.

  • Compound Solubilization: Dissolve the ethenylpyridazine derivative in 100% DMSO, then dilute in assay buffer.

    • Causality: Final DMSO concentration must strictly remain <1% to prevent solvent-induced denaturation of the cyclooxygenase enzymes.

  • Enzyme Pre-incubation: Incubate the compound with COX-1 or COX-2 in the presence of hematin (a required cofactor) for 15 minutes at 37°C.

    • Causality: Many ethenyl-based inhibitors exhibit time-dependent binding kinetics. Pre-incubation allows the compound to achieve equilibrium in the active site before substrate competition begins.

  • Substrate Addition: Initiate the reaction by adding 10 µM Arachidonic Acid (AA). Incubate for exactly 2 minutes.

  • Reaction Quenching: Terminate the reaction by adding 1M HCl and Stannous Chloride (SnCl2).

    • Causality: The immediate product of COX activity is Prostaglandin H2 (PGH2), which is highly unstable and degrades spontaneously. SnCl2 rapidly and quantitatively reduces PGH2 to the stable Prostaglandin E2 (PGE2), ensuring accurate downstream measurement.

  • Quantification & Validation: Quantify PGE2 levels using a competitive EIA kit. Include Celecoxib as a positive control for COX-2 selectivity to validate the assay's differential sensitivity margin.

Workflow Step1 Step1 Step2 2. Pre-incubation Enzyme + Hematin Step1->Step2 Step3 3. Activation Add Arachidonic Acid Step2->Step3 Step4 4. Quenching SnCl2 Reduction Step3->Step4 Step5 5. Quantification PGE2 EIA Readout Step4->Step5

Fig 2. Self-validating experimental workflow for COX-1/COX-2 selectivity profiling.

Protocol 2: TR-FRET based PDE-III Inhibition Assay

Objective: To measure the prevention of cAMP degradation by ethenylpyridazine cardiovascular agents. Causality & Design: Traditional PDE assays rely on radioactive tritium. To eliminate radioactive hazards while maintaining high-throughput sensitivity, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Enzyme Preparation: Isolate PDE-III from human platelets (a highly enriched endogenous source) or utilize recombinant human PDE3A.

  • Enzymatic Reaction: Combine the ethenylpyridazine inhibitor, PDE-III enzyme, and 100 nM cAMP in a microplate. Incubate for 1 hour at room temperature.

  • Detection Phase: Add a europium-cryptate labeled anti-cAMP antibody (donor) and a d2-labeled cAMP tracer (acceptor).

    • Causality: This is a competitive immunoassay. If the ethenylpyridazine compound successfully inhibits PDE-III, endogenous cAMP remains high. This un-cleaved cAMP outcompetes the d2-tracer for antibody binding, resulting in a decrease in the TR-FRET signal (measured at the 665 nm / 620 nm emission ratio).

  • Validation: Include Milrinone as a positive control for PDE-III inhibition to validate the assay's dynamic range and ensure the enzyme batch is active.

References

  • Title: Pharmacologically Active Molecules Bearing the Pyridazinone Ring as Main Scaffold Source: DergiPark URL
  • Title: Newly synthesized ethenyl pyridazines and ethenyl pyridazinones as anti-inflammatory agents with COVID-19 suppressing potential Source: ResearchGate URL
  • Title: Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review Source: Journal of Chemical Reviews URL
  • Title: US9931340B2 - Pyridazinone compounds and their use as DAAO inhibitors Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis of 3-ethenylpyridazine from 3-chloropyridazine

Application Note: Step-by-Step Synthesis of 3-Ethenylpyridazine via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Vers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis of 3-Ethenylpyridazine via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Version: 1.0 (Validated Protocol)

Introduction & Strategic Rationale

3-Ethenylpyridazine (also known as 3-vinylpyridazine) is a highly versatile heterocyclic building block. It is frequently utilized in the synthesis of complex pyrrolopyridazines, in transannulation reactions for the generation of diverse indole derivatives[1], and as a critical intermediate in the development of kinase inhibitors and other active pharmaceutical ingredients[2].

From a synthetic design perspective, the direct vinylation of 3-chloropyridazine presents a challenge due to the relatively low reactivity of the pyridazine C-Cl bond compared to aryl bromides or iodides. While Heck vinylation using ethylene gas or vinyl acetate surrogates is possible[3], the Suzuki-Miyaura cross-coupling utilizing a stable vinylboron reagent offers superior operational simplicity, scalability, and functional group tolerance[4].

For this protocol, we utilize potassium vinyltrifluoroborate (or alternatively, vinylboronic acid pinacol ester)[5]. Potassium organotrifluoroborates are highly air-stable, crystalline solids that undergo slow, controlled hydrolysis in the presence of an aqueous base to release the active boronic acid in situ, thereby preventing competitive protodeboronation and homocoupling pathways[3]. To overcome the high activation energy required for the oxidative addition into the C-Cl bond, the bidentate ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf) complexed with Palladium(II) is employed. The large bite angle of dppf stabilizes the transition states and prevents catalyst deactivation[2].

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric parameters for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
3-Chloropyridazine Electrophile (Limiting)114.531.001.15 g (10.0 mmol)
Potassium vinyltrifluoroborate Nucleophile133.951.502.01 g (15.0 mmol)
Pd(dppf)Cl₂·CH₂Cl₂ Pre-catalyst816.640.05408 mg (0.50 mmol)
Potassium Carbonate (K₂CO₃) Base (Activator)138.213.004.15 g (30.0 mmol)
1,4-Dioxane / H₂O (4:1) Solvent SystemN/AN/A40 mL / 10 mL

Note: Vinylboronic acid pinacol ester (1.5 eq) alongside Na₂CO₃ in a DME/H₂O solvent system can be substituted with comparable efficacy[5].

Process Workflow Visualization

Workflow Start Reagent Preparation & Degassing Reaction Suzuki-Miyaura Coupling (85 °C) Start->Reaction Pd Catalyst Workup Aqueous Workup & Extraction Reaction->Workup Quench Purification Silica Gel Chromatography Workup->Purification Crude Extract Product 3-Ethenylpyridazine (Pure Product) Purification->Product Fractions

Workflow for the synthesis and purification of 3-ethenylpyridazine.

Detailed Experimental Protocol

Step 1: Reaction Setup and Degassing (Critical Step)

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloropyridazine (1.15 g, 10.0 mmol), potassium vinyltrifluoroborate (2.01 g, 15.0 mmol), and K₂CO₃ (4.15 g, 30.0 mmol)[2].

  • Add 40 mL of 1,4-Dioxane and 10 mL of deionized water.

  • Causality Insight: Oxygen is highly detrimental to Pd(0) intermediates, leading to rapid catalyst oxidation and formation of palladium black. Degas the heterogeneous mixture by sparging with dry Nitrogen or Argon gas for at least 15 minutes.

  • Quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (408 mg, 0.50 mmol) under a positive stream of inert gas. Cap the flask with a reflux condenser and flush the system with inert gas for an additional 2 minutes.

Step 2: Cross-Coupling Execution 5. Submerge the reaction flask into a pre-heated oil bath at 85 °C[2]. 6. Stir the reaction mixture vigorously (800+ rpm) for 12 to 16 hours. The biphasic nature of the reaction requires high shear to ensure adequate mass transfer between the aqueous base/borate phase and the organic electrophile/catalyst phase. 7. Monitor the reaction progression via TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material (3-chloropyridazine) should be fully consumed, replaced by a lower-Rf, UV-active product spot.

Step 3: Aqueous Workup 8. Remove the flask from the heat source and allow it to cool to ambient temperature. 9. Dilute the reaction mixture with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of water to dissolve the inorganic salts. 10. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with additional EtOAc (2 × 30 mL)[2]. 11. Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual water and Dioxane. 12. Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield a dark crude residue.

Step 4: Purification & Isolation 13. Load the crude residue onto a silica gel column. 14. Elute using a gradient of 20% to 50% Ethyl Acetate in Hexanes. 3-Ethenylpyridazine will elute as a distinct UV-active band. 15. Pool the product-containing fractions and concentrate under reduced pressure to afford 3-ethenylpyridazine.

Self-Validating Systems & Analytical Checks

To ensure the scientific integrity of the synthesized batch, the following self-validating analytical checks must be performed:

  • ¹H NMR (CDCl₃, 400 MHz) Validation: The success of the vinylation is immediately apparent in the proton NMR spectrum. Look for the highly characteristic terminal alkene splitting pattern:

    • A doublet of doublets (dd) around 6.8 - 7.0 ppm corresponding to the internal vinyl proton (–CH =CH₂).

    • Two distinct doublets around 6.2 ppm and 5.6 ppm corresponding to the terminal geminal protons (=CH₂ ), exhibiting typical trans (~17 Hz) and cis (~11 Hz) coupling constants, respectively.

  • Physical State: Depending on the ambient temperature and purity, 3-ethenylpyridazine typically presents as a pale yellow to orange oil that may solidify upon refrigeration.

References

  • Source: google.
  • Source: acs.
  • Title: 75927-49-0 | Pinacol vinylboronate | Organoborons - Ambeed.
  • Title: Palladium- (and nickel-)
  • Source: organic-chemistry.

Sources

Application

Application Note: Advanced Heck Cross-Coupling Protocols for 3-Ethenylpyridazine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic causality, catalyst optimization, and self-validating experimental workflows for the functionalization of 1,2-diazi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic causality, catalyst optimization, and self-validating experimental workflows for the functionalization of 1,2-diazine pharmacophores.

Strategic Utility in Drug Discovery

The incorporation of polar, nitrogen-rich heterocycles is a fundamental strategy in modern drug design to improve aqueous solubility, metabolic stability, and target-binding affinity. 3-Ethenylpyridazine (also known as 3-vinylpyridazine) serves as a highly versatile building block for introducing the pyridazine motif into complex molecular architectures.

The[1] is a cornerstone methodology for carbon-carbon bond formation, allowing the direct coupling of 3-ethenylpyridazine with aryl or vinyl halides. However, applying standard Heck conditions to vinyl-substituted nitrogen heterocycles presents severe mechanistic challenges. The adjacent nitrogen atoms in the pyridazine ring are strong Lewis bases that can aggressively coordinate to the palladium catalyst, leading to off-cycle resting states and rapid catalyst deactivation [[2]]([Link]). This application note details the causality behind these challenges and provides a self-validating, highly optimized protocol to ensure robust coupling yields.

Mechanistic Causality: Overcoming Heterocycle-Induced Catalyst Poisoning

The general catalytic cycle for the Heck reaction involves three primary steps: (1) oxidative addition of the aryl halide to Pd(0), (2) migratory insertion of the olefin, and (3) β-hydride elimination to release the product .

When utilizing 3-ethenylpyridazine, the reaction is frequently derailed at the olefin coordination step. Instead of the alkene π -system binding to the Pd(II) intermediate, the highly nucleophilic N1 or N2 atoms of the pyridazine ring can form stable, thermodynamically dead-end coordination complexes .

The Solution (Causality-Driven Design): To outcompete nitrogen coordination, the catalytic system must employ a ligand that is both sterically demanding and highly electron-donating. XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is uniquely suited for this. The massive steric bulk of its triisopropylphenyl moiety creates a protective "pocket" around the palladium center that physically prevents the bulky pyridazine ring from coordinating via its nitrogen atoms. Simultaneously, the electron-rich dicyclohexylphosphine group accelerates the initial oxidative addition, driving the catalytic cycle forward before degradation pathways can occur. Furthermore, because the [3], an inorganic base with low nucleophilicity (e.g., K2​CO3​ ) is utilized to facilitate the final reductive elimination without interfering with the Pd center.

HeckMechanism Pd0 Active Pd(0)L2 Catalyst (Electron-rich, sterically hindered) OxAdd Oxidative Addition Ar-X inserts into Pd(0) Pd0->OxAdd Ar-X Coord Olefin Coordination 3-Ethenylpyridazine binds (Ligand prevents N-coordination) OxAdd->Coord Pd(II) Complex MigIns Migratory Insertion Syn-addition across alkene Coord->MigIns Regioselective BetaElim β-Hydride Elimination Forms trans-alkene product MigIns->BetaElim C-C Bond Formed RedElim Reductive Elimination Base neutralizes HX, regenerates Pd(0) BetaElim->RedElim Product Release RedElim->Pd0 Base + HX

Figure 1: Catalytic cycle of the Heck reaction tailored to prevent 3-ethenylpyridazine N-coordination.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodology is designed as a self-validating system . It includes built-in diagnostic checkpoints to verify the integrity of the reaction before committing valuable late-stage aryl halide intermediates.

Protocol A: Sterically-Shielded Thermal Heck Coupling

Reagents Required:

  • Aryl Halide (1.0 equiv, 0.5 mmol)

  • 3-Ethenylpyridazine (1.5 equiv, 0.75 mmol)

  • Pd(OAc)2​ (5 mol%)

  • XPhos (10 mol%)

  • K2​CO3​ (2.5 equiv, 1.25 mmol, finely milled)

  • Anhydrous DMF (3.0 mL)

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the aryl halide, Pd(OAc)2​ , XPhos, and K2​CO3​ .

  • Atmospheric Control (Critical): Seal the tube with a rubber septum. Perform three cycles of vacuum evacuation followed by backfilling with high-purity Argon. Causality: Pd(0) generated in situ is highly susceptible to oxidation; rigorous exclusion of O2​ prevents premature catalyst death.

  • Liquid Addition: Add anhydrous DMF and 3-ethenylpyridazine via a gas-tight syringe.

  • Thermal Activation: Transfer the Schlenk tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours.

  • Validation Checkpoint (t = 2 hours): Withdraw a 10 µL aliquot, dilute in EtOAc, filter through a short silica plug, and analyze via GC-MS.

    • System Diagnostic 1: If Ar-X is consumed but no product is formed, competitive hydrodehalogenation is occurring. Action: Check the water content of your DMF and K2​CO3​ .

    • System Diagnostic 2: If both starting materials remain unreacted, catalyst poisoning has occurred. Action: Abort, re-evaluate degassing technique, and ensure the XPhos ligand has not degraded.

  • Workup: Cool the mixture to room temperature. Quench with H2​O (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the trans-coupled product.

ProtocolWorkflow Prep 1. Assembly Ar-X + 3-Ethenylpyridazine + Pd(OAc)2 + XPhos Degas 2. Degassing Vacuum/Argon Purge (Critical Step) Prep->Degas React 3. Reaction 100°C Thermal (Vigorous Stirring) Degas->React Workup 4. Workup Quench & Extract (EtOAc/H2O/LiCl) React->Workup Purify 5. Validation GC-MS Diagnostics & Chromatography Workup->Purify

Figure 2: Step-by-step experimental workflow for the self-validating Heck cross-coupling protocol.

Quantitative Optimization Data

The table below summarizes the optimization landscape, demonstrating the causality behind the selection of the final protocol parameters. Data reflects the coupling of 4-bromoanisole with 3-ethenylpyridazine.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Causality / Mechanistic Observation
1 Pd(OAc)2​ (5) PPh3​ (10) K2​CO3​ DMF10022Small ligand allows N-coordination; catalyst is poisoned.
2 Pd(OAc)2​ (5)dppp (5) K2​CO3​ DMF10045Bidentate ligand improves stability but lacks steric shielding.
3 Pd(OAc)2​ (5)XPhos (10) K2​CO3​ DMF 100 88 Steric bulk of XPhos completely prevents N-binding.
4 Pd(OAc)2​ (5)XPhos (10) Et3​N DMF10065Weaker organic base leads to incomplete catalyst regeneration.
5 Pd(L−proline)2​ (5)NoneNaOAc H2​O /EtOH130 (MW)82Greener alternative; rapid microwave heating outpaces degradation.

Note: Entry 5 represents an alternative microwave-assisted, phosphine-free protocol suitable for early-stage library synthesis where rapid turnaround is prioritized over absolute yield.

References

The following authoritative sources ground the mechanistic claims and protocol standards discussed in this application note:

  • Royal Society of Chemistry. "Heck Coupling | Synthetic Methods in Drug Discovery." RSC Books Gateway. URL:[Link]

  • National Institutes of Health (PMC). "Photoredox-catalyzed branch-selective pyridylation of alkenes." Nature Communications. URL: [Link]

  • American Chemical Society. "Rhodium–N-Heterocyclic Carbene Catalyzed Hydroalkenylation Reactions with 2-Vinylpyridine and 2-Vinylpyrazine." Organometallics. URL: [Link]

  • Scholaris / TSpace. "Palladium-catalyzed Heck reaction and tandem cross coupling reactions for heterocycle synthesis." University of Toronto TSpace Repository. URL: [Link]

Sources

Method

application of 3-ethenylpyridazine in OLED material synthesis

Title: Application Note: 3-Ethenylpyridazine in the Synthesis of Advanced OLED Materials 1. Executive Summary & Mechanistic Rationale Organic Light-Emitting Diodes (OLEDs) require materials with precisely tuned Highest O...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: 3-Ethenylpyridazine in the Synthesis of Advanced OLED Materials

1. Executive Summary & Mechanistic Rationale Organic Light-Emitting Diodes (OLEDs) require materials with precisely tuned Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to maximize quantum efficiency. Pyridazine, a 1,2-diazine ring system, is highly electron-accepting and significantly more polar than pyridine. This intrinsic electron-deficient character makes it an exceptional electron-acceptor (A) moiety in the design of Donor-Acceptor (D-A) type materials[1].

The incorporation of an ethenyl (vinyl) group at the 3-position yields 3-ethenylpyridazine (also known as 3-vinylpyridazine). For synthetic chemists, materials scientists, and drug development professionals transitioning into organic electronics, this molecule serves as a highly versatile synthon. It offers two distinct mechanistic pathways for material design:

  • Cross-Coupling (Small Molecule Emitters): The ethenyl group acts as a robust handle for Palladium-catalyzed Heck cross-coupling. By reacting with brominated electron-donating moieties (e.g., carbazole, phenoxazine), researchers can synthesize extended D-π-A conjugated systems. These architectures are critical for Thermally Activated Delayed Fluorescence (TADF) emitters and host materials, where minimizing the singlet-triplet energy gap ( ΔEST​ ) is achieved by the spatial separation of the HOMO and LUMO[1].

  • Polymerization (Polymeric Transport Layers): The vinyl group can undergo controlled radical or anionic polymerization to form poly(3-vinylpyridazine). Similar to poly(vinylpyridine) derivatives, these polymers exhibit excellent thermal stability and film-forming properties, which are essential for solution-processed electron transport layers (ETLs)[2].

2. Divergent Synthetic Workflows

G A 3-Ethenylpyridazine (Electron Acceptor Core) B Palladium-Catalyzed Heck Coupling A->B + Aryl Halides (e.g., Bromocarbazole) C Controlled Polymerization (RAFT / Anionic) A->C + Initiator/RAFT Agent D D-π-A Small Molecules (TADF Emitters & Hosts) B->D Extended Conjugation E Poly(3-vinylpyridazine) (Electron Transport Layer) C->E Film-forming Polymer

Divergent synthetic applications of 3-ethenylpyridazine in OLED material design.

3. Experimental Protocols

Protocol A: Synthesis of D-π-A Intermediates via Heck Coupling Objective: To couple 3-ethenylpyridazine with 3-bromo-9-phenylcarbazole to form a conjugated D-π-A framework. Causality & Design: The Heck reaction is chosen over Suzuki or Stille couplings because 3-ethenylpyridazine already possesses the necessary alkene, bypassing the need for pre-functionalization to a boronic acid or stannane. A bulky phosphine ligand, such as tri(o-tolyl)phosphine, is utilized to facilitate the reductive elimination step and prevent catalyst poisoning by the highly coordinating pyridazine nitrogens.

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under nitrogen, add 3-bromo-9-phenylcarbazole (1.0 equiv), 3-ethenylpyridazine (1.2 equiv), Palladium(II) acetate (5 mol%), tri(o-tolyl)phosphine (10 mol%), and anhydrous triethylamine (3.0 equiv).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration. Degas the mixture via three freeze-pump-thaw cycles to prevent oxidative quenching of the Pd(0) active species.

  • Reaction: Heat the mixture to 110 °C for 16 hours. Self-Validation: Monitor the reaction via TLC (DCM/MeOH 95:5). The disappearance of the bromocarbazole spot and the emergence of a highly fluorescent new spot under 365 nm UV light indicates successful coupling.

  • Workup: Cool the mixture to room temperature, dilute with dichloromethane (DCM), and wash sequentially with water and brine to remove DMF and triethylammonium bromide salts.

  • Purification: Dry the organic layer over MgSO 4​ , concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the trans-isomer (confirmed by an alkene coupling constant J≈16 Hz in 1 H NMR).

Protocol B: RAFT Polymerization of Poly(3-vinylpyridazine) Objective: To synthesize a controlled molecular weight poly(3-vinylpyridazine) for use as an electron transport layer (ETL). Causality & Design: While early syntheses utilized anionic polymerization with Grignard initiators, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization provides superior control over the polydispersity index (PDI). A low PDI is critical for ensuring uniform charge mobility and preventing phase separation in solution-processed OLED films[2].

Step-by-Step Procedure:

  • Preparation: In a Schlenk tube, combine 3-ethenylpyridazine (monomer), 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD, RAFT agent), and 2,2'-azobisisobutyronitrile (AIBN, initiator) in a molar ratio of 100:1:0.2.

  • Solvent: Dissolve the mixture in 1,4-dioxane (50% v/v). Degas via three freeze-pump-thaw cycles.

  • Polymerization: Immerse the sealed tube in a pre-heated oil bath at 70 °C for 12 hours. Self-Validation: Take aliquots for 1 H NMR to monitor the disappearance of the distinct vinyl proton signals (5.5-6.5 ppm) to accurately determine monomer conversion.

  • Isolation: Quench the reaction by rapid cooling in an ice bath and exposure to air. Precipitate the polymer by dropwise addition of the reaction mixture into cold hexanes.

  • Characterization: Filter and dry the polymer under vacuum. Analyze via Size Exclusion Chromatography (SEC) using DMF as the eluent to determine Mn​ and PDI[2].

4. Quantitative Data & Material Properties

The incorporation of the pyridazine moiety significantly alters the photophysical and thermal properties of the resulting materials compared to standard pyridine analogs. Pyridazine's lower LUMO level facilitates easier electron injection from the cathode, lowering the overall driving voltage of the device.

PropertyPyridine-based Analog (Typical)Pyridazine-based Material (Typical)Impact on OLED Performance
LUMO Energy Level ~ -2.5 eV~ -3.0 to -3.2 eVImproved electron injection; lower driving voltage[3].
Glass Transition Temp ( Tg​ ) 90 - 100 °C110 - 130 °CHigher thermal stability; prevents film crystallization[3].
Electron Mobility ( μe​ ) 10−5 cm 2 /Vs >10−4 cm 2 /VsBetter charge balance in the emitting layer.
ΔEST​ (in D-A systems) > 0.3 eV< 0.1 eVEnables efficient Reverse Intersystem Crossing (RISC) for TADF[1].

Note: Data represents generalized comparative values derived from structure-property studies of pyridazine vs. pyridine D-A materials[3],[1].

5. References

  • Structure–Property Study on Two New D–A Type Materials Comprising Pyridazine Moiety and the OLED Application as Host. ACS Publications.

  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. PMC.

  • Poly(3-vinylpyridazine): Synthesis and Properties. ElectronicsAndBooks.

  • A Comparative Performance Analysis of Polymers from Vinylpyridine Isomers. Benchchem.

Application

catalytic hydrogenation of 3-ethenylpyridazine to 3-ethylpyridazine

Application Note: Chemoselective Catalytic Hydrogenation of 3-Ethenylpyridazine to 3-Ethylpyridazine Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Methodology & Pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Catalytic Hydrogenation of 3-Ethenylpyridazine to 3-Ethylpyridazine

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Causality

The pyridazine scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors and therapeutics for neurodegenerative diseases[1]. The transformation of 3-ethenylpyridazine (3-vinylpyridazine) to 3-ethylpyridazine represents a critical, yet challenging, chemoselective reduction.

The Core Challenge: Pyridazine rings are nitrogen-rich heteroaromatics. The adjacent nitrogen atoms possess lone pairs that can strongly coordinate to transition metal surfaces, potentially poisoning the catalyst. Furthermore, under harsh reductive conditions, the heteroaromatic ring is susceptible to over-reduction (yielding tetrahydropyridazines) or catastrophic N-N bond hydrogenolysis (ring opening).

The Mechanistic Solution: To achieve absolute chemoselectivity for the exocyclic alkene, we utilize a mild catalytic system: 10% Palladium on Carbon (Pd/C) in a protic solvent (methanol) under 1 atmosphere of hydrogen gas at room temperature[2]. Palladium strongly favors the rapid, thermodynamically driven hydrogenation of the unhindered vinyl group. By strictly controlling the hydrogen pressure (1 atm) and avoiding highly active ring-reducing catalysts like Platinum Oxide (PtO₂) or Raney Nickel, the aromaticity of the pyridazine core is preserved, and N-N cleavage is entirely bypassed[3].

Pathway Visualization

ChemoselectiveHydrogenation SM 3-Ethenylpyridazine (Substrate) Cat 10% Pd/C, H2 (1 atm) MeOH, 25°C SM->Cat Adsorption to Pd Prod 3-Ethylpyridazine (Target Product) Cat->Prod Chemoselective Reduction Side1 Tetrahydropyridazine (Ring Reduction) Cat->Side1 High Pressure (>50 psi) or PtO2 Side2 N-N Bond Cleavage (Ring Opening) Cat->Side2 Raney Ni / High Temp

Fig 1. Chemoselective hydrogenation of 3-ethenylpyridazine vs. over-reduction pathways.

Quantitative Condition Optimization

The following table summarizes the empirical data driving our protocol design. Methanol under ambient pressure provides the optimal balance of reaction velocity and chemoselectivity.

Catalyst SystemSolventPressure (H₂)Temp (°C)Time (h)Conversion (%)Chemoselectivity (%)
10% Pd/C MeOH 1 atm (Balloon) 25 4 >99 >98 (Target)
10% Pd/CEtOAc1 atm (Balloon)25885>98
5% PtO₂MeOH1 atm (Balloon)252>9965 (Ring reduction)
Raney NiEtOH50 psi5012>99<10 (N-N cleavage)

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Built-in In-Process Quality Controls (IPQC) ensure that experimental deviations are caught and corrected in real-time, guaranteeing high-fidelity results.

Phase 1: System Setup & Integrity Validation
  • Reagent Charging: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-ethenylpyridazine (1.0 mmol, 106 mg).

  • Solvent Addition: Dissolve the substrate in anhydrous Methanol (10 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate, ~10.6 mg). Causality Note: Adding the catalyst after the solvent prevents the dry Pd/C from igniting methanol vapors.

  • System Purge (Validation Step): Seal the flask with a rubber septum. Insert a needle connected to a vacuum/argon manifold. Evacuate the flask and backfill with Argon (Repeat 3x).

  • Hydrogen Introduction: Attach a hydrogen-filled balloon via a needle. Evacuate the argon and backfill with H₂ (Repeat 3x).

    • Self-Validation Check: Observe the balloon for 5 minutes. If the balloon deflates rapidly without stirring, the system has a leak. Re-seal and re-purge before proceeding.

Phase 2: Reaction Execution & IPQC
  • Reaction: Stir the heterogeneous mixture vigorously (800 rpm) at 25 °C[2].

  • IPQC Check (t = 2.0 hours): Withdraw a 50 µL aliquot using a syringe, filter through a micro-plug of Celite, and dilute with LC-MS grade acetonitrile. Analyze via LC-MS (ESI+).

    • Validation Metric: Look for the disappearance of the substrate mass ( [M+H]+=107 ) and the appearance of the product mass ( [M+H]+=109 ).

    • Dynamic Correction: If [M+H]+=107 remains >5%, the basic pyridazine nitrogens may have temporarily poisoned the catalyst. Add an additional 5 wt% of Pd/C, re-purge with H₂, and stir for 2 more hours.

Phase 3: Quenching & Isolation
  • Termination: Once IPQC confirms >99% conversion, remove the hydrogen balloon and purge the flask thoroughly with Argon for 10 minutes to displace all residual H₂ gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the Celite pad with additional Methanol (2 × 10 mL).

    • Self-Validation Check: The filtrate must be completely clear and colorless. A gray tint indicates colloidal palladium breakthrough; if observed, re-filter through a finer porosity filter (e.g., 0.22 µm PTFE).

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator, 30 °C water bath) to afford 3-ethylpyridazine as a high-purity oil or crystalline solid. Further purification is rarely required if chemoselectivity was maintained.

Safety & Handling Precautions

  • Pyrophoric Hazard: Dry Palladium on Carbon is highly pyrophoric, especially when saturated with hydrogen gas. Never allow the filter cake to dry out completely in the air during the filtration step. Immediately quench the used Celite/Pd/C pad with water before disposal.

  • Toxicity: Pyridazine derivatives can be skin and eye irritants. Handle all materials within a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat).

Sources

Method

Preparation of 3-Ethenylpyridazine Precursors for Agrochemical Development: Synthetic Workflows and Mechanistic Insights

Application Note & Protocol Guide Target Audience: Researchers, Synthesis Scientists, and Agrochemical Development Professionals Introduction & Agrochemical Rationale The pyridazine nucleus is a privileged scaffold in mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Synthesis Scientists, and Agrochemical Development Professionals

Introduction & Agrochemical Rationale

The pyridazine nucleus is a privileged scaffold in modern agrochemical discovery, frequently embedded in the structures of commercial herbicides, fungicides, and insecticides (e.g., pyridaben, pyridate). Within this chemical space, 3-ethenylpyridazine (also known as 3-vinylpyridazine) serves as a highly versatile, late-stage building block.

The ethenyl moiety provides a robust synthetic handle for downstream diversification. It can undergo epoxidation to yield oxiranes, participate in dipolar cycloadditions to form fused heterocycles, or act as a Michael acceptor for nucleophilic functionalization. However, the synthesis of 3-ethenylpyridazines requires careful optimization, as the electron-deficient nature of the diazine ring can complicate standard organometallic cross-coupling reactions. This application note details the mechanistic rationale and validated protocols for synthesizing these critical precursors.

Mechanistic Overview: Causality in Synthetic Design

Route A: Suzuki-Miyaura Cross-Coupling (The Industrial Standard)

The most robust and scalable method utilizes potassium vinyltrifluoroborate coupled with a 3-halopyridazine [1].

  • Causality of Reagent Selection: Traditional vinylboronic acids are prone to protodeboronation and polymerization. Potassium vinyltrifluoroborate is a stable, crystalline solid that slowly hydrolyzes in a biphasic solvent system (dioxane/water) to release the active boronic acid in situ. This controlled release prevents homocoupling and maximizes the cross-coupling yield.

  • Catalyst & Base: The use of Pd(dppf)Cl2​ is critical; the large bite angle of the dppf ligand accelerates the reductive elimination step. Cesium fluoride (CsF) is employed because the fluoride ion strongly coordinates to the boron atom, facilitating the transmetalation step onto the palladium center.

Route B: Stille Cross-Coupling

This route employs tributyl(vinyl)stannane and Pd(PPh3​)4​ [2].

  • Causality of Reagent Selection: Stille coupling operates under strictly anhydrous and neutral conditions, making it ideal for substrates with highly sensitive functional groups (e.g., easily hydrolyzed esters). However, the generation of toxic organotin byproducts makes this route less favorable for green chemistry and large-scale agrochemical manufacturing.

Route C: Wittig Olefination

This non-transition-metal approach converts pyridazine-3-carbaldehyde to the ethenyl derivative using methylenetriphenylphosphorane.

  • Causality of Reagent Selection: By avoiding palladium, this route eliminates the risk of trace heavy-metal contamination in the final agrochemical product. However, it suffers from poorer atom economy due to the generation of stoichiometric triphenylphosphine oxide ( Ph3​PO ).

Quantitative Data Presentation

The following table summarizes the operational parameters and efficiency of the three synthetic routes to assist in route scouting and process development.

Synthetic RoutePrimary Reagents / CatalystTypical YieldReaction TimeScalability / Green Profile
Suzuki-Miyaura Potassium vinyltrifluoroborate, Pd(dppf)Cl2​ , CsF80–90%12–16 hHigh: Water-tolerant, low toxicity byproducts.
Stille Coupling Tributyl(vinyl)stannane, Pd(PPh3​)4​ 75–85%8–12 hLow: Toxic tin waste, strict anhydrous needs.
Wittig Olefination Ph3​P=CH2​ , Potassium tert-butoxide60–70%4–8 hModerate: Poor atom economy ( Ph3​PO waste).

Experimental Protocol: Suzuki-Miyaura Synthesis of 3-Ethenylpyridazine

The following protocol is a self-validating system adapted from optimized pharmaceutical and agrochemical cross-coupling conditions [1]. It is designed to ensure high conversion while minimizing catalyst degradation.

Materials Required
  • Electrophile: 3-Chloropyridazine (1.0 equiv, 5.0 mmol)

  • Nucleophile: Potassium vinyltrifluoroborate (1.1 equiv, 5.5 mmol)

  • Catalyst: Pd(dppf)Cl2​ (0.05 equiv, 5 mol%)

  • Base: Cesium Fluoride (CsF) (3.0 equiv, 15.0 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 25 mL)

Step-by-Step Methodology
  • Solvent Degassing (Critical Step): In a Schlenk flask, combine 20 mL of 1,4-dioxane and 5 mL of deionized water. Sparge the mixture with dry nitrogen gas for 15 minutes. Causality: Dissolved oxygen will irreversibly oxidize the active Pd0 species to an inactive PdII complex, halting the catalytic cycle.

  • Reagent Charging: To the degassed solvent, add 3-chloropyridazine (572 mg, 5.0 mmol), potassium vinyltrifluoroborate (737 mg, 5.5 mmol), and CsF (2.28 g, 15.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (183 mg, 0.25 mmol) under a continuous stream of nitrogen. The solution will typically turn a deep red/orange color.

  • Reaction Execution: Seal the flask and heat the biphasic mixture to 100 °C using a pre-heated oil bath. Stir vigorously (800 rpm) for 16 hours. Causality: Vigorous stirring is essential to maximize the interfacial surface area between the aqueous base/boron phase and the organic electrophile phase.

  • Reaction Quench & Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 × 20 mL) and brine (20 mL). The aqueous wash removes the inorganic fluoride and boron salts.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the 3-ethenylpyridazine as a pale yellow oil.

Synthetic Workflow Visualization

The following diagram maps the strategic pathways from the basic pyridazine core to advanced agrochemical candidates.

G A 3-Chloropyridazine (Starting Material) B Suzuki-Miyaura (Potassium Vinyltrifluoroborate) A->B Pd(dppf)Cl2, CsF 100°C C Stille Coupling (Tributylvinyltin) A->C Pd(PPh3)4, Toluene 110°C D 3-Ethenylpyridazine (Key Precursor) B->D C->D E Epoxidation (Oxirane formation) D->E mCPBA F Cycloaddition (Fused Heterocycles) D->F Dipolarophiles G Agrochemical Candidates E->G F->G

Synthetic pathways for 3-ethenylpyridazine and subsequent agrochemical derivatization.

References

  • Agios Pharmaceuticals, Inc. (2012). Therapeutically active compositions and their methods of use (European Patent No. EP2721019B1).
  • Kanchupalli, V., Joseph, D., & Katukojvala, S. (2015). Pyridazine N-Oxides as Precursors of Metallocarbenes: Rhodium-Catalyzed Transannulation with Pyrroles. Organic Letters, 17(24), 6206–6209.[Link]

Application

The Strategic Incorporation of 3-Ethenylpyridazine in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Pyridazine Scaffold and the Untapped Potential of the 3-Ethenyl Moiety The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridazine Scaffold and the Untapped Potential of the 3-Ethenyl Moiety

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2][3][4][5] The unique electronic properties of the pyridazine ring, characterized by its electron-deficient nature, allow it to serve as a versatile pharmacophore and a bioisosteric replacement for phenyl or pyridine rings, often leading to improved physicochemical properties such as increased polarity and reduced metabolic susceptibility.[6][7][8][9][10]

While the broader family of pyridazine derivatives has been extensively explored, the 3-ethenylpyridazine (also known as 3-vinylpyridazine) building block offers a unique and often underutilized handle for molecular elaboration in drug discovery programs. The vinyl group at the 3-position is not merely a passive substituent; it is a reactive and versatile functional group that opens a gateway to a diverse array of chemical transformations. This allows for the late-stage functionalization of drug candidates and the exploration of novel chemical space, which is crucial for lead optimization. This guide provides a comprehensive overview of the strategic value of 3-ethenylpyridazine, detailed protocols for its synthesis, and its application in key carbon-carbon bond-forming reactions that are central to modern drug discovery.

Rationale for Incorporating 3-Ethenylpyridazine: A Multifaceted Building Block

The strategic decision to incorporate the 3-ethenylpyridazine moiety into a drug candidate is driven by several key considerations that can positively impact a molecule's pharmacological profile.

Bioisosterism and Physicochemical Property Modulation

The pyridazine core can act as a bioisostere for more common aromatic systems like phenyl and pyridine rings.[6][8] This substitution can lead to significant improvements in a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Specifically, the introduction of the nitrogen atoms in the pyridazine ring can:

  • Increase Polarity and Aqueous Solubility: This can enhance bioavailability and improve formulation characteristics.[6]

  • Reduce Metabolic Liability: The electron-deficient nature of the pyridazine ring can make it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.

  • Modulate Lipophilicity (logP): The replacement of a phenyl ring with a pyridazine can significantly lower the logP, which is often desirable for optimizing drug-like properties.[6]

Vectorial Introduction of Functionality

The vinyl group provides a specific vector for the introduction of further molecular complexity. This is particularly advantageous in structure-activity relationship (SAR) studies, where systematic exploration of substituents is required to optimize potency and selectivity.[11][12][13] The vinyl group can be seen as a linchpin for connecting different pharmacophoric elements within a molecule.

Access to Diverse Chemical Transformations

The true power of the 3-ethenylpyridazine building block lies in the reactivity of its vinyl group. This functionality serves as a versatile substrate for a range of robust and well-established chemical reactions, including:

  • Palladium-Catalyzed Cross-Coupling Reactions: The vinyl group can participate in reactions like the Heck and Suzuki couplings, allowing for the introduction of aryl, heteroaryl, or other vinyl groups.[14][15]

  • Olefin Metathesis: This powerful reaction allows for the formation of new carbon-carbon double bonds with other alkenes, enabling the synthesis of complex macrocycles and other unique structures.

  • Michael Additions: The electron-withdrawing nature of the pyridazine ring can activate the vinyl group for conjugate addition of nucleophiles, providing a route to a variety of functionalized side chains.

  • Cycloaddition Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions, leading to the construction of complex polycyclic systems.[16][17]

  • Polymerization: The monomer can be polymerized to create novel materials with interesting electronic properties.[1][7][18][19]

The ability to leverage these transformations allows medicinal chemists to rapidly generate diverse libraries of compounds around a core pyridazine scaffold.

Synthesis of the 3-Ethenylpyridazine Building Block

A reliable supply of the 3-ethenylpyridazine monomer is the first critical step. While commercially available from some suppliers, an in-house synthesis may be necessary. A reported synthesis starts from the readily available 3-methylpyridazine.

Protocol 1: Synthesis of 3-Ethenylpyridazine from 3-Methylpyridazine

This two-step protocol involves an initial hydroxymethylation followed by dehydration.

Step 1: Synthesis of 3-(β-hydroxyethyl)pyridazine

  • Reaction Setup: In a high-pressure autoclave equipped with mechanical stirring, combine 3-methylpyridazine (0.22 mol), water (40 mL), and 37% aqueous formaldehyde (0.33 mol).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.7 g).

  • Reaction Conditions: Seal the autoclave, pressurize with nitrogen to approximately 175 psi, and heat to 150 °C with vigorous stirring for 6 hours.

  • Work-up: After cooling, vent the autoclave and transfer the reaction mixture to a round-bottom flask. Remove unreacted starting materials and water under reduced pressure to obtain crude 3-(β-hydroxyethyl)pyridazine as a viscous liquid.

Step 2: Dehydration to 3-Ethenylpyridazine

  • Reaction Setup: In a Kugelrohr distillation apparatus, combine the crude 3-(β-hydroxyethyl)pyridazine from the previous step (e.g., 19.7 g), a radical inhibitor such as 4,4'-methylenebis(2,6-di-t-butyl)phenol (0.1 g), and powdered sodium hydroxide (1.5 g).

  • Distillation: Heat the mixture to 120 °C under reduced pressure (approximately 1.0 Torr).

  • Product Collection: The 3-ethenylpyridazine product will distill as a clear, yellow liquid.

Incorporating 3-Ethenylpyridazine into Drug Scaffolds: Key Protocols

Once the 3-ethenylpyridazine building block is in hand, the next step is its incorporation into a target molecule. The following protocols detail some of the most powerful and widely used methods for this purpose.

Protocol 2: Palladium-Catalyzed Heck Reaction

The Heck reaction is a cornerstone of C-C bond formation, coupling a vinyl group with an aryl or vinyl halide.[14][15] This reaction is ideal for linking the 3-ethenylpyridazine moiety to an aromatic or heteroaromatic core.

General Workflow for a Heck Reaction

Heck_Workflow A Reactant Preparation (Aryl Halide, 3-Ethenylpyridazine) B Reaction Setup (Solvent, Base, Pd Catalyst, Ligand) A->B Combine C Inert Atmosphere (Nitrogen or Argon Purge) B->C D Heating and Stirring (e.g., 80-120 °C) C->D E Reaction Monitoring (TLC, LC-MS) D->E Monitor F Work-up (Quenching, Extraction) E->F Upon Completion G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: General workflow for a Heck cross-coupling reaction.

Detailed Protocol:

  • Reactant Preparation: In a dry reaction vessel, dissolve the aryl or heteroaryl halide (1.0 eq) and 3-ethenylpyridazine (1.2 eq) in a suitable solvent (e.g., DMF, acetonitrile, or toluene).

  • Catalyst and Base Addition: Add a palladium catalyst, such as Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%), a phosphine ligand if necessary (e.g., PPh₃, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2-3 eq).

  • Inert Atmosphere: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction Conditions: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium(0) is the active catalytic species that undergoes oxidative addition to the aryl halide.[14]

  • Base: The base is required to neutralize the HX formed during the reaction and to regenerate the Pd(0) catalyst in the catalytic cycle.

  • Ligand: Phosphine ligands stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity.

  • Inert Atmosphere: Prevents the oxidation of the Pd(0) catalyst and phosphine ligands.

Protocol 3: Suzuki-Miyaura Cross-Coupling

For instances where the vinyl group is to be introduced onto an existing aryl halide, the Suzuki-Miyaura coupling with a vinylboronic acid derivative is a powerful alternative. To utilize 3-ethenylpyridazine in this context, it would first need to be converted to a boronic acid or ester, or more commonly, a 3-halopyridazine would be coupled with a vinylboronic acid derivative. The latter is a more common strategy.

General Workflow for a Suzuki-Miyaura Reaction

Suzuki_Workflow A Reactant Preparation (3-Halopyridazine, Vinylboronic Acid/Ester) B Reaction Setup (Solvent, Base, Pd Catalyst, Ligand) A->B Combine C Inert Atmosphere (Nitrogen or Argon Purge) B->C D Heating and Stirring (e.g., 80-110 °C) C->D E Reaction Monitoring (TLC, LC-MS) D->E Monitor F Work-up (Quenching, Extraction) E->F Upon Completion G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol (coupling a 3-halopyridazine):

  • Reactant Preparation: In a reaction vessel, combine the 3-halopyridazine (1.0 eq), a vinylboronic acid or its pinacol ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).

  • Solvent System: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.

  • Inert Atmosphere: Degas the mixture thoroughly with argon or nitrogen.

  • Reaction Conditions: Heat the reaction to 80-110 °C and stir vigorously until completion.

  • Work-up: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Protocol 4: Negishi Cross-Coupling

The Negishi coupling, which utilizes an organozinc reagent, is known for its high functional group tolerance and reactivity, often proceeding under milder conditions than other cross-coupling reactions.[20][21][22][23][24] This makes it a valuable tool for complex molecule synthesis.

Detailed Protocol (coupling a 3-halopyridazine with vinylzinc):

  • Preparation of Vinylzinc Reagent: Prepare vinylzinc bromide in situ by reacting vinylmagnesium bromide with anhydrous zinc bromide in THF under an inert atmosphere.[22]

  • Coupling Reaction: In a separate dry flask under an inert atmosphere, dissolve the 3-halopyridazine (1.0 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in anhydrous THF.

  • Addition of Organozinc: Cool the solution to 0 °C and slowly add the freshly prepared vinylzinc bromide solution (1.2-1.5 eq).

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion. Gentle heating may be required in some cases.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry, and concentrate. Purify by column chromatography.

Protocol 5: Horner-Wadsworth-Emmons (HWE) Olefination

An alternative strategy to form the vinyl linkage is through an olefination reaction, such as the Horner-Wadsworth-Emmons (HWE) reaction.[25][26][27][28][29] This involves the reaction of a phosphonate-stabilized carbanion with an aldehyde. In this case, one would start with 3-pyridazinecarboxaldehyde and a suitable phosphonate ylide. The HWE reaction is particularly advantageous as it typically provides the E-alkene with high selectivity.

Detailed Protocol:

  • Ylide Formation: In a dry flask under an inert atmosphere, suspend a base such as NaH (1.1 eq) in anhydrous THF. Cool to 0 °C and add the desired phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq) dropwise. Stir at room temperature until the evolution of hydrogen ceases.

  • Aldehyde Addition: Cool the resulting ylide solution back to 0 °C and add a solution of 3-pyridazinecarboxaldehyde (1.0 eq) in THF dropwise.

  • Reaction Conditions: Stir the reaction at room temperature until the starting aldehyde is consumed (monitor by TLC).

  • Work-up: Quench the reaction with water and extract with an organic solvent.

  • Purification: The water-soluble phosphate byproduct can often be removed by aqueous washes. Further purification is typically achieved by column chromatography.

Characterization and Quality Control

For all synthesized compounds, thorough characterization is essential to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and stereochemistry of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion and Future Perspectives

The 3-ethenylpyridazine building block is a highly valuable, albeit underutilized, tool in the medicinal chemist's arsenal. Its ability to act as a bioisostere and, more importantly, as a versatile chemical handle for a wide range of robust C-C bond-forming reactions, makes it an attractive starting point for the synthesis of novel drug candidates. The protocols outlined in this guide provide a solid foundation for researchers to begin incorporating this promising scaffold into their drug discovery programs. As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic application of such versatile building blocks will be paramount in the successful development of the next generation of therapeutics.

References

  • Yang, N. L., Wang, S. S., Hou, C. J., et al. (1985). Poly(3-vinylpyridazine): Synthesis and Properties. J. Chem. Soc., Chem. Commun., (22), 1632-1633.
  • Yang, N. L., Wang, S. S., Hou, C. J., et al. (1985). Poly(3-vinylpyridazine): synthesis and properties. Journal of the Chemical Society, Chemical Communications, (22), 1632-1633. [Link]

  • Wermuth, C. G. (2011). Aromatic Bioisosteres. MedChemComm, 2(10), 943-951. [Link]

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (n.d.). PubMed.
  • De Witte, W., et al. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 30(18), 4321.
  • Klos, J., et al. (2019). Synthesis of Poly(3-vinylpyridine)- Block-Polystyrene Diblock Copolymers via Surfactant-Free RAFT Emulsion Polymerization.
  • Klos, J., et al. (2019). Synthesis of Poly(3-vinylpyridine)-Block-Polystyrene Diblock Copolymers via Surfactant-Free RAFT Emulsion Polymerization. MDPI. [Link]

  • Product Class 8: Pyridazines. (n.d.). Science of Synthesis.
  • Klos, J., et al. (2026). Synthesis of Poly(3-vinylpyridine)-Block-Polystyrene Diblock Copolymers via Surfactant-Free RAFT Emulsion Polymerization.
  • Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. (2025). Drug Hunter.
  • Van den Eynde, J. J., & La Colla, P. (2022).
  • Dias, A. M. A., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3539.
  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (2023). IJCRT.org.
  • Lee, M., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Omega, 3(10), 13677–13686.
  • Negishi coupling. (n.d.). Wikipedia.
  • Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). Semantic Scholar.
  • Artali, R., et al. (2018). Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors. MedChemComm, 9(4), 654-663.
  • Heinisch, G., & Kopelent-Frank, H. (1992). Pharmacologically active pyridazine derivatives. Part 2. Progress in Medicinal Chemistry, 29, 141-183.
  • 3-Vinylpyridazine. (n.d.). ChemScene.
  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. (2021). RSC Medicinal Chemistry.
  • Rudresh, H. M., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16(1), 01-12.
  • Melchiorre, C., et al. (2001). Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry, 44(15), 2495-2502.
  • Bioisosteric Replacements. (n.d.). Chemspace.
  • El-Gazzar, A. R. B. A., et al. (2013). Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents. Beilstein Journal of Organic Chemistry, 9, 1756-1766.
  • Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. (n.d.). PharmaBlock.
  • Heck reaction. (n.d.). Wikipedia.
  • Negishi Coupling. (n.d.). Organic Chemistry Portal.
  • 3-Vinylpyridine. (n.d.). PubChem.
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal.
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2025).
  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. (n.d.). The Journal of Organic Chemistry.
  • Horner-Wadsworth-Emmons Reaction. (2023). YouTube.
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Baruch S. Blumberg Institute.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols: Synthesis of Styrene Derivatives via Negishi Coupling with Vinylzinc Bromide. (n.d.). Benchchem.
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed.
  • A Comparative Guide to the Horner-Wadsworth-Emmons Reaction in the Total Synthesis of Prostaglandin F2α. (n.d.). Benchchem.
  • Liu, T., & Fraser, C. L. (2002). 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 78, 51.
  • The Negishi Cross-Coupling Reaction. (n.d.). Denmark Group.
  • 3-Vinylpyridine. (n.d.). Santa Cruz Biotechnology.
  • Electrophilic Reactions of 2- and 4-Vinylpyridines. (n.d.). Journal of the American Chemical Society.
  • Van den Eynde, J. J., & La Colla, P. (2022).
  • Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. (n.d.). Organic Letters.
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube.

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent spontaneous polymerization of 3-ethenylpyridazine during storage

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the spontaneous degradation of vinyl heteroa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the spontaneous degradation of vinyl heteroaromatics. 3-Ethenylpyridazine (also known as 3-vinylpyridazine, CAS: 63359-59-1) is a highly valuable building block for asymmetric hydroalkylation and polymer synthesis, but it is notorious for its instability.

The electron-deficient pyridazine ring highly activates the conjugated vinyl group, making the monomer exceptionally susceptible to auto-polymerization initiated by heat, light, or trace free radicals. This guide provides a self-validating system of protocols, mechanistic insights, and troubleshooting steps to ensure your monomer remains pristine from receipt to reaction.

Part 1: Mechanistic Causality of Auto-Polymerization

To prevent degradation, we must first understand the kinetic pathways that cause it. Spontaneous polymerization of 3-ethenylpyridazine is an exothermic chain reaction. When exposed to ambient conditions, trace radicals attack the vinyl group, leading to rapid chain propagation that yields a dark, unusable poly(3-vinylpyridazine) adduct.

Mechanism Init Initiation (Heat/UV/O2) Mon 3-Ethenylpyridazine Init->Mon Radical Attack Rad Propagating Radical Mon->Rad Activation Poly Poly(3-vinylpyridazine) Rad->Poly Chain Propagation Term Stable Quenched Species Rad->Term Termination Inh Phenolic Inhibitor Inh->Rad H• Donation

Radical polymerization mechanism of 3-ethenylpyridazine and inhibitor intervention.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why did my 3-ethenylpyridazine turn into a dark brown, viscous gel overnight? A: You are observing spontaneous auto-polymerization. The vinyl group has undergone rapid chain propagation. When exposed to room temperature or UV light, trace free radicals initiate the reaction. The process is highly exothermic, creating a runaway kinetic reaction that yields a brown, highly viscous .

Q2: What are the absolute best storage conditions for this monomer? A: To completely arrest kinetic propagation, you must eliminate initiation sources (light, heat) and use an inert atmosphere. The industry standard dictates storing the neat liquid at -20°C under a strict Nitrogen or Argon atmosphere , protected from moisture[1].

Q3: I need to store it for 6+ months. Should I add an inhibitor? Which one? A: Yes, but you must avoid the "Oxygen Paradox." Many researchers mistakenly use MEHQ (Monomethyl ether of hydroquinone) while storing the monomer under Nitrogen. This is a critical error. 2[2] because oxygen acts synergistically to terminate radicals. If you store 3-ethenylpyridazine under an inert atmosphere to prevent moisture degradation, MEHQ becomes useless. Instead, you must use a sterically hindered phenolic antioxidant. Literature demonstrates that is highly effective for this specific pyridazine derivative, even during high-temperature distillation.

Q4: How can I tell if my batch has started to degrade before I use it in a sensitive cross-coupling reaction? A: Pure 3-ethenylpyridazine is a . The earliest macroscopic sign of polymerization is an increase in kinematic viscosity. Microscopically, you can validate purity via 1 H-NMR; look for the broadening of the sharp vinyl proton peaks into broad polymeric humps. If degradation is detected, the monomer must be distilled prior to use in sensitive reactions like3[3].

Part 3: Quantitative Storage & Quality Metrics

Table 1: Optimal Storage Parameters for 3-Ethenylpyridazine

ParameterOptimal ConditionCausality / Scientific Rationale
Temperature -20°CLowers kinetic energy below the activation barrier for spontaneous radical initiation[1].
Atmosphere Nitrogen (N 2​ )Prevents oxidative degradation and moisture absorption (pyridazine rings are hygroscopic)[1].
Light Exposure Amber Glass VialsBlocks UV photons that can cleave bonds and generate initiating free radicals.
Inhibitor 0.5 wt% 4,4'-methylenebis(2,6-di-t-butyl)phenolScavenges trace radicals. Unlike MEHQ, hindered phenols function effectively in anaerobic (N 2​ ) environments.

Table 2: Quality Control & Degradation Indicators

StateVisual AppearanceViscosityRecommended Action
Pristine Clear to pale yellowFree-flowing liquidProceed with reaction / Store safely.
Early Degradation Deep yellow/orangeNoticeably thicker (syrupy)Must undergo Kugelrohr distillation prior to use.
Polymerized Dark brownGel-like or solidDiscard. Recovery yield will be negligible.
Part 4: Self-Validating Experimental Protocols

StorageWorkflow A Receive 3-Ethenylpyridazine B Visual & Viscosity Inspection A->B C Degraded (Viscous/Brown) B->C Polymerized D Pristine (Clear/Yellow) B->D Monomeric E Kugelrohr Distillation C->E Recovery F Aliquot under N2/Ar D->F E->F Purified Monomer G Add Phenolic Inhibitor F->G Long-term Storage H Store at -20°C in Dark G->H

Workflow for receiving, inspecting, and safely storing 3-ethenylpyridazine.

Protocol A: Safe Aliquoting and Storage Preparation

Objective: Transfer bulk 3-ethenylpyridazine into single-use aliquots to prevent repeated freeze-thaw cycles and atmospheric exposure.

  • Purge: Place the sealed commercial vial of 3-ethenylpyridazine and several amber glass vials into a glovebox purged with high-purity Nitrogen (O 2​ < 1 ppm, H 2​ O < 1 ppm).

  • Equilibrate: Allow the monomer to equilibrate to room temperature inside the glovebox. Causality: Opening a cold vial causes immediate condensation of trace atmospheric moisture into the hygroscopic liquid.

  • Inspect: Visually inspect the liquid. It must be clear/yellow and free-flowing. If it is highly viscous, proceed to Protocol B.

  • Aliquot: Using a glass syringe (avoid plasticizers that might leach), dispense the required volumes into the amber vials.

  • Inhibit (For >1 month storage): Add ~0.5 wt% of 4,4'-methylenebis(2,6-di-t-butyl)phenol to each vial.

  • Seal & Store: Seal with PTFE-lined caps, wrap with Parafilm, and transfer immediately to a -20°C freezer[1].

Protocol B: Recovery of Neat Monomer via Kugelrohr Distillation

Objective: Remove polymeric impurities and inhibitors to yield highly reactive, neat 3-ethenylpyridazine immediately prior to a reaction. Note: This protocol adapts the validated synthesis purification conditions.

  • Setup: Transfer the degraded or inhibited monomer (e.g., ~20 g) to a Kugelrohr distillation flask.

  • Add Inhibitor to Pot: Add a fresh spike of radical inhibitor (0.1 g of 4,4'-methylenebis(2,6-di-t-butyl)phenol) to the distillation pot. Causality: This prevents catastrophic thermal runaway polymerization during the heating phase.

  • Base Addition: Add a catalytic amount of powdered sodium hydroxide (1.5 g). Causality: Neutralizes any acidic byproducts that could initiate competing cationic polymerization pathways.

  • Vacuum: Apply a high vacuum (approx. 1.0 Torr).

  • Distill: Heat the Kugelrohr oven to 120°C. The pure 3-ethenylpyridazine will distill over as a clear, yellow liquid into the receiving bulb cooled with dry ice/acetone.

  • Immediate Use: The recovered neat monomer must be used immediately in your downstream application as it now lacks protective inhibitors.

Part 5: References
  • Poly(3-vinylpyridazine): Synthesis and Properties | ElectronicsAndBooks / Journal of the Chemical Society |

  • 63359-59-1 | 3-Vinylpyridazine | ChemScene | 1

  • Chiral Magnesium(II)-Catalyzed Asymmetric Hydroalkylation of Imine-Containing Vinylazaarenes through Conjugate Addition | Organic Letters - ACS Publications |3

  • Polymerization inhibition process for vinyl aromatic compounds (CA1224811A) | Google Patents | 4

  • Inhibition of Free Radical Polymerization: A Review | PMC - NIH | 2

Sources

Optimization

troubleshooting common impurities in 3-ethenylpyridazine NMR spectra

Introduction Welcome to the technical support guide for the Nuclear Magnetic Resonance (NMR) analysis of 3-ethenylpyridazine (also known as 3-vinylpyridazine). As a key heterocyclic building block in medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the Nuclear Magnetic Resonance (NMR) analysis of 3-ethenylpyridazine (also known as 3-vinylpyridazine). As a key heterocyclic building block in medicinal chemistry and materials science, ensuring the purity of 3-ethenylpyridazine is critical for successful downstream applications. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and identify common impurities encountered in the ¹H and ¹³C NMR spectra of this compound.

This document provides a detailed analysis of the expected NMR spectrum of pure 3-ethenylpyridazine, followed by a series of structured troubleshooting guides and frequently asked questions (FAQs) to address specific spectral artifacts. We will delve into the causality behind the appearance of common impurities—from residual solvents to synthesis-related side-products—and provide actionable protocols for their identification and mitigation.

The Standard ¹H and ¹³C NMR Spectrum of 3-Ethenylpyridazine

A high-purity sample of 3-ethenylpyridazine in CDCl₃ is expected to exhibit a distinct set of signals corresponding to its three pyridazine ring protons and three vinyl protons. The electron-withdrawing nature of the pyridazine ring significantly influences the chemical shifts of the vinyl group.

Predicted NMR Data for 3-Ethenylpyridazine

The following tables summarize the predicted ¹H and ¹³C NMR data for 3-ethenylpyridazine. These predictions are based on established chemical shift principles for pyridazine and vinyl functional groups.[1][2]

Table 1: Predicted ¹H NMR Data for 3-Ethenylpyridazine in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H6 (Pyridazine)9.15 - 9.25Doublet of Doublets (dd)³J(H6,H5) ≈ 4.5, ⁴J(H6,H4) ≈ 1.5
H4 (Pyridazine)7.75 - 7.85Doublet of Doublets (dd)³J(H4,H5) ≈ 8.5, ⁴J(H4,H6) ≈ 1.5
H5 (Pyridazine)7.50 - 7.60Doublet of Doublets (dd)³J(H5,H4) ≈ 8.5, ³J(H5,H6) ≈ 4.5
(Vinyl)7.00 - 7.15Doublet of Doublets (dd)³J(Hα,Hβ-trans) ≈ 17.5, ³J(Hα,Hβ-cis) ≈ 11.0
Hβ-trans (Vinyl)6.40 - 6.50Doublet of Doublets (dd)³J(Hα,Hβ-trans) ≈ 17.5, ²J(Hβ-trans,Hβ-cis) ≈ 1.5
Hβ-cis (Vinyl)5.75 - 5.85Doublet of Doublets (dd)³J(Hα,Hβ-cis) ≈ 11.0, ²J(Hβ-trans,Hβ-cis) ≈ 1.5

Table 2: Predicted ¹³C NMR Data for 3-Ethenylpyridazine in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3 (Pyridazine)157.0 - 159.0
C6 (Pyridazine)150.0 - 152.0
C4 (Pyridazine)126.0 - 128.0
C5 (Pyridazine)123.0 - 125.0
(Vinyl)134.0 - 136.0
(Vinyl)120.0 - 122.0

Frequently Asked Questions (FAQs): Quick Troubleshooting

This section addresses the most common initial questions that arise when unexpected signals appear in an NMR spectrum.

Q1: I see sharp, unexpected singlets in my ¹H NMR spectrum. What are they?

A: The most common culprits for sharp, unexpected singlets are residual solvents from your reaction workup or the NMR solvent itself. Common examples include acetone (δ ~2.17 ppm in CDCl₃), diethyl ether (δ ~1.21, 3.48 ppm), or even residual non-deuterated chloroform (δ 7.26 ppm). Always check against a standard NMR solvent impurity chart.[3]

Q2: The aromatic region of my spectrum is too complex and doesn't fit the expected three-proton pattern. What should I look for?

A: This often points to the presence of unreacted starting materials or aromatic side-products. If you synthesized 3-ethenylpyridazine via a cross-coupling reaction, you may have residual halogenated pyridazine (e.g., 3-chloropyridazine). If a dehydration route was used, the precursor 3-(2-hydroxyethyl)pyridazine could be present. Check the integration of the aromatic region against the vinyl region to see if the ratio is correct.

Q3: My vinyl proton signals (δ 5.5-7.5 ppm) are weak, broad, or absent, and I see broad humps in the baseline. What is happening?

A: This is a classic sign of polymerization. 3-Ethenylpyridazine is a monomer that can polymerize when exposed to heat, light, or trace initiators. The resulting polymer, poly(3-vinylpyridazine), has restricted molecular motion, leading to very broad, poorly resolved signals in the NMR spectrum.[4] The sharp, distinct signals of the vinyl group will disappear as it is consumed in the polymerization process.

Q4: I see a clean triplet and quartet in the aliphatic region (δ 1.0-3.0 ppm) that I wasn't expecting. What could this be?

A: An ethyl group (a quartet around δ 2.6-2.8 ppm and a triplet around δ 1.2-1.4 ppm) is the signature of 3-ethylpyridazine . This is a very common impurity formed by the reduction of the vinyl group, which can occur if a hydride source was present during synthesis or workup (e.g., sodium borohydride) or via catalytic hydrogenation.[5][6]

Q5: How can I definitively confirm the identity of a suspected impurity?

A: The gold standard is to "spike" your sample. Add a small amount of the pure, suspected impurity to your NMR tube and re-acquire the spectrum. If your hypothesis is correct, the signal will increase in intensity. Alternatively, 2D NMR techniques like COSY (to see proton-proton correlations) or HSQC (to link protons to their attached carbons) can help piece together the structure of the unknown. When available, comparison to a reference spectrum or analysis by mass spectrometry (LC-MS) is also highly recommended.

Detailed Troubleshooting Guides

This section provides a more in-depth, systematic approach to identifying and understanding common impurities.

Guide 1: Synthesis-Related Impurities

Impurities originating from the synthetic route are the most common challenge. The method of synthesis directly dictates the likely contaminants. A prevalent method for synthesizing vinyl heteroaromatics is the palladium-catalyzed Stille or Suzuki cross-coupling reaction.[1][7]

Symptom: Your NMR spectrum contains an extra set of aromatic signals and/or lacks the characteristic vinyl group signals in the expected 1:1 ratio with the pyridazine ring protons.

Possible Causes & Identification:

  • Unreacted Starting Material (e.g., 3-Chloropyridazine): Incomplete cross-coupling will leave the starting halide in your product. 3-Chloropyridazine is a common precursor.[8]

  • Reduced Side-Product (3-Ethylpyridazine): The vinyl group is susceptible to reduction, leading to the saturated ethyl analog. This is especially common if reductive conditions are used or if hydrogen gas is present with a palladium catalyst.

  • Hydrolysis of Organometallic Reagent: If using a Suzuki coupling with vinylboronic acid, hydrolysis can produce acetaldehyde, which is volatile but can sometimes be observed. In Stille couplings, the tributyltin halide byproducts are a major impurity class, though their proton signals are typically upfield (δ 0.8-1.6 ppm) and can be difficult to remove.[9]

Table 3: NMR Data for Common Synthesis-Related Impurities (in CDCl₃)

CompoundTypeKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
3-Chloropyridazine Starting MaterialH6: ~9.0 (d); H4: ~7.7 (d); H5: ~7.5 (dd)[8][9]C3: ~159; C6: ~152; C4: ~128; C5: ~124
3-Ethylpyridazine Side-ProductH6: ~8.9 (d); Aromatic H: ~7.2-7.4 (m); -CH₂- : ~2.8 (q, J=7.6 Hz); -CH₃ : ~1.3 (t, J=7.6 Hz)C-Ethyl: ~25 (-CH₂-), ~14 (-CH₃)
Tributyltin Halide Reagent ByproductMultiple broad signals from δ 0.8 - 1.6Multiple signals from δ 10 - 30

Troubleshooting Workflow: Synthesis Impurities

The following diagram outlines the logical steps to identify impurities derived from a typical cross-coupling synthesis.

G start Analyze NMR Spectrum check_vinyl Are vinyl signals (δ 5.5-7.5 ppm) present? start->check_vinyl check_ratio Is Aromatic:Vinyl integration > 1:1? check_vinyl->check_ratio Yes impurity_type What type of extra signals are present? check_vinyl->impurity_type No check_ratio->impurity_type Yes end Purity Assessment Complete check_ratio->end No (Likely Pure or Other Impurity) ethyl_signals Triplet + Quartet in aliphatic region? impurity_type->ethyl_signals aromatic_signals Extra aromatic signals matching starting material? impurity_type->aromatic_signals Check Both ethyl_signals->aromatic_signals No is_ethyl Impurity is likely 3-Ethylpyridazine ethyl_signals->is_ethyl Yes aromatic_signals->end No is_sm Impurity is likely Starting Material (e.g., 3-Chloropyridazine) aromatic_signals->is_sm Yes is_ethyl->end is_sm->end is_both Both Impurities Present is_both->end

Caption: Workflow for identifying synthesis-related impurities.

Solutions:

  • Purification: Column chromatography on silica gel is typically effective at separating the nonpolar tin byproducts and the more polar product and starting materials. A gradient elution from hexane to ethyl acetate is a good starting point.

  • Reaction Optimization: If starting material is present, consider increasing the reaction time, temperature, or the equivalents of the vinylating agent.

Guide 2: Polymerization

The vinyl group makes 3-ethenylpyridazine susceptible to radical polymerization, a common issue during storage, distillation, or on the column.

Symptom: The NMR spectrum shows a significant loss of resolution. Sharp peaks are replaced by broad, rolling "humps," particularly in the regions where the polymer backbone and pyridazine rings resonate (δ 1.0-3.0 ppm and 7.0-9.0 ppm). The sharp doublet-of-doublets for the vinyl protons are significantly diminished or absent.

Causality: In a polymer, the individual monomer units are no longer tumbling freely in solution. They are part of a large, slowly moving chain. This results in a wide distribution of chemical environments and very short relaxation times, leading to extremely broad signals, often to the point of being indistinguishable from the baseline.[10]

Identification:

  • Visual Inspection: The sample may appear viscous, oily, or even solid, even if it was initially a liquid.

  • ¹H NMR: Look for the characteristic broad signals and the disappearance of the sharp vinyl proton signals between δ 5.7 and 7.2 ppm.

  • ¹³C NMR: The polymer will show broad signals. For poly(3-vinylpyridazine), broad carbons are expected around 30-45 ppm (aliphatic backbone) and 129-162 ppm (pyridazine ring).[4]

Polymerization Troubleshooting Diagram

G cluster_monomer Monomer State cluster_polymer Polymer State monomer 3-Ethenylpyridazine (Free tumbling) monomer_nmr ¹H NMR: Sharp, well-resolved peaks (Vinyl, Aromatic) monomer->monomer_nmr trigger Heat / Light / Radical Initiator monomer->trigger polymer Poly(3-vinylpyridazine) (Restricted motion) polymer_nmr ¹H NMR: Broad, unresolved humps (No vinyl signals) polymer->polymer_nmr trigger->polymer Polymerization

Caption: Monomer to polymer transition and its NMR effect.

Solutions & Prevention:

  • Storage: Store 3-ethenylpyridazine in a cool, dark place, preferably in the freezer. The container should be opaque or wrapped in foil.

  • Inhibitors: For long-term storage or for processes involving heat (like distillation), add a small amount (50-200 ppm) of a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone.

  • Purification: To remove polymer from a sample, dissolve the material in a good solvent (like dichloromethane) and attempt to precipitate the polymer by adding a poor solvent (like hexanes). The monomer should remain in solution. Alternatively, filtering the solution through a small plug of silica gel can sometimes trap the high-molecular-weight polymer.

Experimental Protocols

Adhering to a standardized protocol for sample preparation and data acquisition can prevent many common issues, such as contamination and poor spectral quality.

Protocol 1: High-Quality NMR Sample Preparation
  • Glassware: Use a clean, dry, high-quality 5 mm NMR tube. Ensure the cap is clean and free of contaminants.

  • Sample Weighing: Weigh approximately 5-10 mg of your 3-ethenylpyridazine sample directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) using a clean pipette. Ensure the solvent is from a fresh or properly stored container to minimize water content.

  • Dissolution & Transfer: Gently swirl the vial to fully dissolve the sample. Using a Pasteur pipette with a small plug of cotton or glass wool at the neck, filter the solution directly into the NMR tube. This removes any particulate matter.

  • Final Steps: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or ethanol to remove dust and fingerprints before inserting it into the spectrometer.

Protocol 2: Standard ¹H NMR Data Acquisition (400 MHz Spectrometer)

These parameters serve as a robust starting point and can be adjusted as needed.

ParameterRecommended ValueRationale
Pulse Program zg30Standard 30° pulse for quantitative analysis.
Number of Scans (NS) 16 or 32Provides a good signal-to-noise ratio for a ~10 mg sample.
Spectral Width (SW) ~16 ppm (from -2 to 14 ppm)Ensures all potential impurity and product signals are captured.
Relaxation Delay (D1) 2.0 - 5.0 secondsAllows for nearly complete relaxation of protons, ensuring accurate integration.
Acquisition Time (AQ) ~3-4 secondsProvides good digital resolution.
Processing
Line Broadening (LB) 0.3 HzApplies an exponential multiplication to the FID to improve signal-to-noise without significant loss of resolution.

After acquisition, carefully phase and baseline correct the spectrum. Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

References

  • Poly(3-vinylpyridazine): Synthesis and Properties. ElectronicsAndBooks. [Link]

  • 1 H NMR spectra of (a) poly(4-vinyl pyridine) in CDCl3; (b)... ResearchGate. [Link]

  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-883. [Link]

  • Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Taylor & Francis Online. [Link]

  • Abraham, R. J. (2015). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. ResearchGate. [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 3-Ethenylpyridazine Cross-Coupling Reactions

Welcome to the technical support center dedicated to the optimization of catalyst loading in cross-coupling reactions involving 3-ethenylpyridazine. This guide is designed for researchers, scientists, and professionals i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the optimization of catalyst loading in cross-coupling reactions involving 3-ethenylpyridazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these reactions. The unique electronic properties of the pyridyl moiety, particularly when a vinyl group is present, can present significant challenges, including catalyst inhibition and deactivation. This resource aims to provide a comprehensive understanding of these issues and practical solutions for successful and efficient cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for cross-coupling reactions with 3-ethenylpyridazine?

A1: For many palladium-catalyzed cross-coupling reactions, a general starting point for catalyst loading is between 0.5–2.5 mol%.[1] However, the optimal loading is highly dependent on the specific reaction type (e.g., Suzuki, Heck, Stille), the reactivity of the coupling partners, and the efficiency of the chosen catalyst system.[1] For challenging substrates like 3-ethenylpyridazine, it's often prudent to start in this range and optimize based on initial results. With highly active catalyst systems, it is often possible to significantly reduce catalyst loading, which is beneficial both economically and environmentally.[1]

Q2: My reaction is sluggish or has stalled completely. What are the most common causes related to catalyst loading?

A2: A stalled or sluggish reaction can often be attributed to catalyst deactivation. The active Pd(0) catalyst can be deactivated through several pathways, including aggregation into palladium black, ligand degradation, or the formation of stable, off-cycle Pd(II) complexes.[2] The nitrogen atom of the pyridazine ring can also coordinate to the palladium center, forming stable complexes that are catalytically inactive or have reduced activity, a well-documented issue with 2-substituted pyridines that can be extrapolated to pyridazines.[2][3] Insufficient catalyst loading from the outset can also lead to incomplete conversion, especially if the catalyst has a limited lifetime under the reaction conditions.

Q3: I'm observing the formation of a black precipitate in my reaction. What is it and is it a problem?

A3: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal.[2] It forms when the active Pd(0) species agglomerates.[2] This is a common catalyst deactivation pathway in palladium-catalyzed reactions and indicates that your catalytic system is not stable under the current conditions.[2] Addressing this often involves adjusting the ligand-to-metal ratio, changing the ligand, or modifying other reaction parameters like temperature and concentration.[4]

Q4: How does the choice of ligand influence the optimal catalyst loading?

A4: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][5] Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can enhance catalyst stability and activity, often allowing for lower catalyst loadings, especially with challenging substrates.[1][6] The ligand-to-palladium ratio is also a critical parameter to optimize; typically, ratios of 1:1 to 4:1 are explored.[7]

Q5: Should I use a pre-catalyst or generate the active catalyst in situ?

A5: Pre-catalysts are well-defined, stable palladium complexes that can provide more reliable and reproducible generation of the active Pd(0) species.[1] They are particularly advantageous for complex substrates or when consistent results are crucial, often permitting the use of lower catalyst loadings.[1] In situ generation from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand offers more flexibility for screening different palladium-to-ligand ratios and can be more cost-effective.[1] For difficult couplings involving heteroaromatic substrates, the consistency of a pre-catalyst can be beneficial.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the cross-coupling of 3-ethenylpyridazine.

Problem 1: Low or No Product Yield

Low or no yield is a common issue that can stem from several factors related to the catalyst system.

Potential Causes & Solutions:

  • Catalyst Deactivation: The pyridazine nitrogen can poison the catalyst.[3]

    • Solution: Increase the ligand-to-palladium ratio to better protect the metal center. Consider switching to bulkier ligands that can sterically hinder the coordination of the pyridazine nitrogen.

  • Inactive Catalyst: The palladium source or ligand may be old or degraded.

    • Solution: Use a fresh batch of catalyst and ligand. Ensure that air- and moisture-sensitive reagents are handled under an inert atmosphere.

  • Sub-optimal Catalyst Loading: The initial catalyst concentration may be too low for the reaction to go to completion.

    • Solution: Perform a catalyst loading screen to determine the optimal concentration. See the experimental protocol below for a systematic approach.

  • Poor Solubility: The catalyst or other reagents may not be fully dissolved in the chosen solvent.

    • Solution: Screen different solvents or solvent mixtures to ensure all components are adequately solubilized.

Experimental Protocol: Catalyst Loading Optimization

This protocol outlines a systematic approach to optimizing the palladium catalyst loading for a Suzuki-Miyaura cross-coupling of 3-ethenylpyridazine with an arylboronic acid.

Materials:

  • 3-Ethenylpyridazine

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., Dioxane/H₂O, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up parallel reactions: In an array of reaction vials, add the 3-ethenylpyridazine (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (2.0 equiv.).

  • Vary catalyst loading: To each vial, add a different concentration of the palladium catalyst. A typical screening range would be 0.5, 1.0, 1.5, 2.0, and 2.5 mol%.

  • Add solvent and degas: Add the degassed solvent to each vial. Seal the vials and thoroughly degas the reaction mixtures by bubbling with an inert gas for 10-15 minutes.

  • Reaction: Heat the reactions to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) using TLC, GC-MS, or LC-MS.

  • Analysis: Compare the yield and reaction rate for each catalyst loading to determine the optimal concentration.

Data Summary Table for Catalyst Loading Optimization:

Catalyst Loading (mol%)Time (h)Conversion (%)
0.52435
1.02470
1.51295
2.01296
2.51295

Note: The data in this table is illustrative. Your results will vary depending on the specific substrates and conditions.

Problem 2: Significant Byproduct Formation (Homocoupling, Dehalogenation)

The formation of byproducts can compete with the desired cross-coupling reaction, leading to reduced yields and purification challenges.

Potential Causes & Solutions:

  • Homocoupling of the Boronic Acid: This can be promoted by the presence of oxygen or Pd(II) species.[8]

    • Solution: Ensure thorough degassing of all reagents and solvents. Using a pre-catalyst that readily forms the active Pd(0) species can also minimize this side reaction.

  • Dehalogenation of the Coupling Partner: If using a halo-pyridazine, this side reaction can occur, particularly with certain bases or solvents that can act as hydride sources.[8]

    • Solution: Switch to a non-hydridic base like a carbonate or phosphate. Use aprotic solvents.

  • Polymerization of 3-Ethenylpyridazine: The vinyl group can be susceptible to polymerization under certain conditions.

    • Solution: Lowering the reaction temperature or adding a radical inhibitor (if compatible with the catalytic cycle) might be necessary.

Visualization of Key Concepts
Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low or No Yield check_catalyst Is the catalyst active and fresh? start->check_catalyst check_loading Is catalyst loading sufficient? check_catalyst->check_loading Yes solution_catalyst Use fresh catalyst/ligand. Handle under inert atmosphere. check_catalyst->solution_catalyst No check_conditions Are reaction conditions optimal? check_loading->check_conditions Yes solution_loading Perform catalyst loading screen. Increase loading incrementally. check_loading->solution_loading No check_inhibition Is catalyst inhibition occurring? check_conditions->check_inhibition Yes solution_conditions Optimize temperature, solvent, and base. check_conditions->solution_conditions No solution_inhibition Increase ligand:Pd ratio. Screen different ligands. check_inhibition->solution_inhibition Yes

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Catalytic Cycle and Potential Deactivation Pathway

catalytic_cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X Deactivation Deactivation (Pyridazine Coordination) Pd0->Deactivation PdII_Aryl Aryl-Pd(II)-X L_n OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM Vinyl-M PdII_Both Aryl-Pd(II)-Vinyl L_n TM->PdII_Both RE Reductive Elimination PdII_Both->RE RE->Pd0 Regeneration Product Product RE->Product Inactive_Complex Inactive Pd-N Complex Deactivation->Inactive_Complex

Caption: A simplified catalytic cycle with a potential deactivation pathway.

References

  • Benchchem.
  • Benchchem. Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
  • Aggarwal, V. K., et al. (2006). Optimization of the Mizoroki−Heck Reaction Using Design of Experiment (DoE).
  • Jadhav, S. N., & Rode, C. V. (2017).
  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Benchchem.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Di-dona, C. (2014).
  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197.

Sources

Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of 3-Ethenylpyridazine

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Context & Chemical Diagnostics 3-Ethenylpyridazine is a highly valuable nitrogen-containing heterocyclic building block used in med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Context & Chemical Diagnostics

3-Ethenylpyridazine is a highly valuable nitrogen-containing heterocyclic building block used in medicinal chemistry. However, the introduction of the non-polar ethenyl (vinyl) group at the 3-position of the pyridazine ring disrupts the molecule's ability to form favorable hydrogen bonds with water, significantly increasing its lipophilicity. This frequently results in poor aqueous solubility, leading to erratic assay readouts, uncontrolled precipitation upon dilution, and low oral bioavailability. This guide provides field-proven methodologies to overcome these solubility bottlenecks.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 3-ethenylpyridazine precipitate so rapidly when I dilute my DMSO stock into PBS? A1: This is a classic "solvent-shift" precipitation. 3-Ethenylpyridazine is highly soluble in DMSO due to its lipophilic ethenyl moiety. When diluted into an aqueous buffer like PBS, the DMSO rapidly diffuses into the water, leaving the hydrophobic compound in a highly supersaturated state in a polar environment. Lacking sufficient hydrogen-bond donors, the molecules aggregate via hydrophobic interactions and π−π stacking of the pyridazine rings, forming amorphous or crystalline precipitates [1].

Q2: Can I lower the pH to protonate the pyridazine ring and increase solubility? A2: Pyridazines are very weak bases (typical pKa​ ~2.3). While protonation forms a more water-soluble pyridinium-like cation, you would need to drop the pH to below 1.5 to achieve significant ionization [6]. This extreme pH is rarely physiologically relevant or compatible with biological assays. Therefore, pH adjustment is generally not a viable standalone strategy for this specific scaffold.

Q3: Which cyclodextrin is best suited for this specific azaheterocycle? A3: Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the optimal choice. The β -cyclodextrin cavity (composed of 7 glucose units) is the perfect dimensional fit for single-ring aromatic heterocycles [7]. The hydrophobic ethenyl group and the pyridazine ring insert into the lipophilic cavity, while the hydrophilic exterior of HP- β -CD ensures the entire inclusion complex remains highly water-soluble [8].

Strategic Decision Workflow

G A 3-Ethenylpyridazine Low Aqueous Solubility B Assess Application A->B C In Vitro Assays (Buffer Systems) B->C D In Vivo Dosing (Oral / IV) B->D E Cosolvent Blending (DMSO + Tween-80) C->E F Cyclodextrin Complex (HP-β-CD) C->F D->F G Lipid Formulation (SMEDDS) D->G

Decision tree for selecting a 3-ethenylpyridazine solubilization strategy.

Troubleshooting Guides & Step-by-Step Protocols

Issue 1: Precipitation in In Vitro Biological Assays

Diagnosis: Rapid nucleation due to high interfacial tension between the hydrophobic drug and the aqueous buffer. Solution: Co-solvent and Surfactant Blending [5].

Self-Validating Protocol:

  • Stock Preparation: Dissolve 3-ethenylpyridazine in 100% DMSO to create a 10 mM stock solution.

  • Surfactant Addition: Add Tween-80 to the stock to achieve a final concentration of 5% (v/v) Tween-80 in DMSO. Causality: Tween-80 reduces the interfacial tension between the hydrophobic drug and the aqueous phase, creating steric hindrance that prevents rapid nucleation.

  • Aqueous Dilution: Pre-warm the aqueous buffer (e.g., PBS) to 37°C. Slowly add the DMSO/Tween-80 stock dropwise to the buffer while vortexing vigorously to prevent localized supersaturation.

  • Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis or HPLC to confirm the drug concentration matches the theoretical yield, ensuring no micro-precipitates have formed.

Issue 2: Poor Bioavailability in Animal Models (In Vivo IV/Oral)

Diagnosis: The free drug crashes out of solution in the bloodstream or gastrointestinal fluids. Solution: HP- β -CD Inclusion Complexation [8].

G API Free API (Hydrophobic) Mix Kneading Process API->Mix CD HP-β-CD (Host) CD->Mix Complex Inclusion Complex Mix->Complex Thermodynamic Equilibration

Mechanistic workflow of HP-β-CD inclusion complex formation.

Self-Validating Protocol (Kneading Method):

  • Molar Ratio Calculation: Weigh out 3-ethenylpyridazine and HP- β -CD in a 1:1 molar ratio.

  • Paste Formation: Place the HP- β -CD in a mortar. Add a minimal amount of a 50:50 water-ethanol mixture to form a homogeneous, viscous paste.

  • Complexation: Slowly add the 3-ethenylpyridazine to the paste. Knead continuously with a pestle for 45-60 minutes. Causality: The mechanical shear force combined with the localized solvent environment drives the thermodynamic equilibrium toward the formation of the host-guest inclusion complex [6].

  • Drying: Dry the resulting paste in a vacuum oven at 40°C for 24 hours to remove all residual solvents.

  • Validation Step: Perform Differential Scanning Calorimetry (DSC) on the dried powder. The disappearance of the sharp melting endotherm of pure 3-ethenylpyridazine confirms successful encapsulation within the cyclodextrin cavity.

Issue 3: High-Dose Oral Delivery Failures

Diagnosis: Cyclodextrin capacity is exceeded, requiring a higher payload delivery system. Solution: Self-Microemulsifying Drug Delivery Systems (SMEDDS) [5].

Self-Validating Protocol:

  • Excipient Selection: Select a lipid phase (e.g., Capryol 90), a surfactant (e.g., Kolliphor EL), and a co-surfactant (e.g., Transcutol HP).

  • Drug Loading: Dissolve 3-ethenylpyridazine into the lipid phase at 40°C under magnetic stirring until clear.

  • Emulsification: Add the surfactant and co-surfactant (typically in a 1:1 or 2:1 ratio) to the lipid-drug mixture. Stir for 30 minutes.

  • Validation Step: Drop 1 mL of the formulation into 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under gentle stirring. The system should spontaneously form a transparent or slightly opalescent microemulsion. Measure droplet size via Dynamic Light Scattering (DLS); a successful SMEDDS will yield droplets <100 nm, preventing drug precipitation.

Quantitative Data Summary

The following table outlines the expected performance metrics for the solubilization strategies discussed above when applied to lipophilic azaheterocycles like 3-ethenylpyridazine.

Solubilization StrategyPrimary MechanismExpected Solubility IncreaseOptimal Application Phase
Cosolvent Blending Interfacial tension reduction10x - 50xEarly in vitro assay screening
HP- β -CD Complexation Host-guest inclusion100x - 500xIn vivo IV & Oral dosing
SMEDDS Formulation Spontaneous microemulsification50x - 200xHigh-dose oral delivery
Micronization Surface area expansion2x - 5xSolid oral dosage forms

References

Sources

Troubleshooting

mitigating degradation of 3-ethenylpyridazine under UV light

Welcome to the Technical Support Center for heterocyclic compound handling. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for mitigating the UV-induced degradation of 3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic compound handling. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for mitigating the UV-induced degradation of 3-ethenylpyridazine (3-vinylpyridazine).

Part 1: Troubleshooting & FAQs

Q1: My 3-ethenylpyridazine stock solution turns yellow and becomes highly viscous after a few days on the bench. What is the mechanism behind this? A: Your compound is undergoing UV-initiated photo-polymerization and photo-oxidation. 3-ethenylpyridazine contains a highly reactive vinyl group conjugated with an electron-deficient pyridazine ring. When exposed to ambient laboratory lighting, UV photons (280–400 nm) excite the conjugated system, generating free radicals. These radicals initiate a chain-growth polymerization reaction, leading to the formation of poly(3-vinylpyridazine), which manifests as increased viscosity. Simultaneously, the yellowing indicates oxidative cleavage of the pyridazine ring or the formation of extended conjugated byproducts.

Q2: How do I establish a reliable, regulatory-compliant baseline for the photostability of this compound? A: To establish a scientifically rigorous baseline, you must follow the ICH Q1B Photostability Testing Guidelines[1]. Regulatory standards require exposing the compound to a minimum of 1.2 million lux-hours of visible light and 200 Watt-hours/square meter of near-UV energy (320–400 nm)[2]. Causality & Validation: A self-validating setup requires running a simultaneous "dark control" (a sample wrapped in aluminum foil) placed in the exact same testing chamber[3]. Because both samples experience the same ambient chamber temperature, subtracting the degradation profile of the dark control from the exposed sample mathematically isolates the true photolytic degradation from thermal degradation.

Q3: What chemical interventions can prevent UV-induced degradation during synthesis and long-term storage? A: To effectively mitigate degradation, you must interrupt the radical chain reaction at the molecular level using specific additives:

  • Radical Scavengers (Inhibitors): Adding phenolic antioxidants like 4,4'-methylenebis(2,6-di-t-butyl)phenol or BHT during distillation and storage quenches initial free radicals before they can propagate.

  • Hindered Amine Light Stabilizers (HALS): For formulated matrices, HALS trap free radicals via the Denisov Cycle. Unlike sacrificial antioxidants, HALS continuously regenerate nitroxyl radicals, providing exceptional long-term UV stability[4],[5].

  • UV Absorbers: Benzotriazoles can be added to transparent packaging or polymer matrices to absorb UV light and dissipate the photon energy as harmless heat[5].

Part 2: Experimental Protocols

Protocol A: ICH Q1B Forced Degradation Photostability Assay

This protocol ensures your stability data meets global regulatory standards for drug development[1],[2].

  • Sample Preparation: Prepare two identical sets of 3-ethenylpyridazine samples (e.g., 10 mg/mL in a non-photosensitizing solvent like HPLC-grade acetonitrile).

  • Control Isolation: Wrap one set of vials entirely in high-density aluminum foil. This is your "Dark Control"[3].

  • Chamber Placement: Place both the exposed samples and the dark controls into a calibrated accelerated weathering instrument or photostability chamber.

  • Irradiation: Expose the samples to a cool white fluorescent lamp and a near-UV fluorescent lamp (320–400 nm) until an overall illumination of 1.2 million lux-hours and a near-UV energy of 200 W·hr/m² is achieved[2].

  • Analytical Elucidation: Analyze both sets using HPLC-MS and quantitative NMR. Compare the area-under-the-curve (AUC) of the parent peak in the exposed sample against the dark control to calculate the exact percentage of photolytic degradation.

Protocol B: Chemical Stabilization and Inert Storage Workflow

Use this workflow to prepare 3-ethenylpyridazine for long-term storage without polymerization.

  • Inhibitor Addition: Immediately following purification (e.g., Kuegelrohr distillation), add 0.1% to 0.5% (w/w) of a radical inhibitor such as 4,4'-methylenebis(2,6-di-t-butyl)phenol or BHT to the neat liquid.

  • Sparging: Sparge the liquid with ultra-pure Argon gas for 15 minutes to displace dissolved oxygen, preventing the formation of photo-oxidative peroxides.

  • Shielding: Transfer the stabilized compound into an amber borosilicate glass vial (which cuts off UV transmission below 400 nm).

  • Storage: Seal the vial with a PTFE-lined cap under an Argon headspace and store at -20°C to suppress any residual thermal polymerization kinetics.

Part 3: Quantitative Data & Efficacy

The following table summarizes the causal impact of various mitigation strategies on the structural integrity of 3-ethenylpyridazine.

Mitigation StrategyMechanism of ActionExpected Shelf-Life ExtensionRecommended Application
Unprotected (Clear Glass) None (Baseline)1x (Degrades in days)Not recommended
Amber Glassware UV Shielding (Blocks <400 nm photons)5x - 10xRoutine benchwork & handling
Inert Atmosphere (Argon) Prevents peroxide formation15xNeat compound storage
Radical Inhibitor (BHT) Sacrificial Radical Quenching20xPost-distillation storage
HALS Addition Denisov Cycle Radical Trapping>50xLong-term pharmaceutical formulation

Part 4: Visualizing the Workflows

Mechanism A 3-Ethenylpyridazine B UV Photon Absorption (280-400 nm) A->B Exposure C Excited State & Free Radical Formation B->C Energy Transfer D Degradation: Polymerization & Oxidation C->D Chain Reaction E Intervention 1: Amber Glass / UV Absorbers E->B Blocks F Intervention 2: Radical Scavengers (HALS) F->C Quenches

Photodegradation pathway of 3-ethenylpyridazine and targeted UV mitigation strategies.

Workflow S1 Sample Preparation (Solid & Solution) S2 ICH Q1B Exposure (1.2M lux-hr + 200 W-hr/m²) S1->S2 S3 Dark Control (Foil Wrapped) S1->S3 S4 Analytical Testing (HPLC/MS & NMR) S2->S4 Photolytic Sample S3->S4 Thermal Baseline S5 Data Analysis: Isolating Photolytic Degradation S4->S5

Step-by-step ICH Q1B photostability testing workflow for self-validating analysis.

Part 5: References

  • Understanding ICH Photostability Testing - Q-Lab. URL:

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products - Certified Laboratories. URL:

  • Q1B Photostability Testing of New Active Substances and Medicinal Products - European Medicines Agency (EMA). URL:

  • How to Prevent Polymer Degradation from UV Radiation - Craftech Industries. URL:

  • Poly(3-vinylpyridazine): Synthesis and Properties - ElectronicsAndBooks. URL:

  • How UV Stabilizers Prevent Plastic Degradation - Hamiico. URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 3-Ethenylpyridazine and 4-Ethenylpyridazine: A Guide for Synthetic Chemists

Introduction Vinyl-substituted heteroaromatic compounds are valuable building blocks in organic synthesis, serving as versatile precursors for a wide array of more complex molecular architectures. Among these, ethenylpyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Vinyl-substituted heteroaromatic compounds are valuable building blocks in organic synthesis, serving as versatile precursors for a wide array of more complex molecular architectures. Among these, ethenylpyridazines have garnered interest due to the presence of the electron-deficient pyridazine core, which significantly influences the reactivity of the appended vinyl group. This guide provides a comparative analysis of the reactivity of two constitutional isomers: 3-ethenylpyridazine and 4-ethenylpyridazine. Understanding the nuanced differences in their electronic and steric properties is paramount for researchers in medicinal chemistry and materials science seeking to harness their synthetic potential. This document will delve into their behavior in key organic transformations, supported by mechanistic insights and analogous experimental data from related vinyl-substituted azaarenes.

Electronic and Steric Profile: A Tale of Two Isomers

The reactivity of the ethenyl group in both 3- and 4-ethenylpyridazine is fundamentally governed by the electronic influence of the pyridazine ring. The two adjacent nitrogen atoms in the pyridazine nucleus are electron-withdrawing, which deactivates the aromatic system towards electrophilic substitution and modulates the electron density of the exocyclic double bond.

4-Ethenylpyridazine: In this isomer, the vinyl group is in conjugation with the C5=N6 double bond of the pyridazine ring. The nitrogen at position 1 exerts a strong inductive electron-withdrawing effect (-I), while the nitrogen at position 2 can participate in resonance delocalization. This conjugation leads to a significant polarization of the vinyl group, rendering the β-carbon more electrophilic and susceptible to nucleophilic attack.

3-Ethenylpyridazine: Conversely, in 3-ethenylpyridazine, the vinyl group is attached to a carbon atom situated between the two nitrogen atoms. The direct attachment to a carbon adjacent to two electronegative nitrogen atoms results in a more pronounced inductive withdrawal of electron density from the vinyl group. This effect is expected to make the double bond in 3-ethenylpyridazine even more electron-deficient than in its 4-substituted counterpart.

A computational study on the electronic properties of pyridazine and other diazines using Density Functional Theory (DFT) has shown that the arrangement of nitrogen atoms significantly impacts the molecule's electronic characteristics, such as the HOMO-LUMO energy gap and dipole moment.[1][2] These differences in electronic distribution are the primary drivers for the differential reactivity observed between the 3- and 4-ethenyl isomers.

Comparative Reactivity in Key Transformations

The distinct electronic landscapes of 3- and 4-ethenylpyridazine manifest in their differing reactivities across a range of chemical reactions. The following sections will explore these differences in the context of electrophilic and nucleophilic additions, as well as cycloaddition reactions.

Electrophilic Addition Reactions

Electrophilic addition to an alkene is a fundamental organic reaction.[3][4][5][6] In the case of ethenylpyridazines, the electron-deficient nature of the vinyl double bond generally disfavors classical electrophilic additions that proceed through a carbocationic intermediate. The pyridazine ring would destabilize an adjacent positive charge.

However, if an electrophilic addition were to occur, the regioselectivity would be dictated by the stability of the resulting carbocation. For 4-ethenylpyridazine , attack of an electrophile (E+) at the β-carbon would generate a carbocation at the α-carbon, which is directly attached to the pyridazine ring. While destabilized by the inductive effect of the ring, it can be stabilized to some extent by resonance involving the nitrogen atoms. For 3-ethenylpyridazine , the corresponding α-carbocation would be significantly more destabilized due to the proximity of two electronegative nitrogen atoms. Consequently, 4-ethenylpyridazine is predicted to be more reactive towards electrophilic addition than 3-ethenylpyridazine , albeit still sluggish compared to electron-rich alkenes.

Analogous studies on vinylpyridines have shown that they can undergo electrophilic reactions, though the conditions are often more forcing than for simple alkenes.[7]

Nucleophilic Addition Reactions (Michael Addition)

The electron-withdrawing nature of the pyridazine ring makes both isomers susceptible to nucleophilic conjugate addition, a reaction characteristic of α,β-unsaturated systems.[8][9][10][11] This is arguably the most synthetically valuable mode of reactivity for these compounds.

4-Ethenylpyridazine is expected to be a good Michael acceptor. The polarization of the double bond, with a partial positive charge on the β-carbon, facilitates the attack of nucleophiles. The resulting carbanionic intermediate is stabilized by resonance delocalization onto the pyridazine ring, including the nitrogen atoms.

3-Ethenylpyridazine , with its vinyl group positioned between two nitrogen atoms, is anticipated to be an even more potent Michael acceptor. The strong inductive and resonance effects of the diazine system will create a more electrophilic β-carbon, leading to a faster rate of nucleophilic attack.

Experimental evidence from related vinyl-substituted pyrimidines supports this trend, where a variety of N-, O-, and S-centered nucleophiles readily undergo selective addition across the vinyl group.[12]

Table 1: Predicted Relative Reactivity in Nucleophilic Addition

CompoundPredicted ReactivityRationale
3-EthenylpyridazineHigherStronger inductive and resonance electron withdrawal from the vinyl group, leading to a more electrophilic β-carbon.
4-EthenylpyridazineLowerSignificant electron withdrawal, but less pronounced than in the 3-isomer.
Diels-Alder Reactions

Vinyl-substituted azaarenes can act as dienophiles in Diels-Alder reactions, a powerful tool for the construction of cyclic systems.[13][14][15][16] The reactivity of the dienophile is enhanced by electron-withdrawing groups. Given the electron-deficient nature of the pyridazine ring, both 3- and 4-ethenylpyridazine are expected to be competent dienophiles.

Based on the electronic arguments presented earlier, 3-ethenylpyridazine is predicted to be a more reactive dienophile than 4-ethenylpyridazine . The greater electron-withdrawing character of the pyridazine ring at the 3-position leads to a lower LUMO energy of the vinyl group, facilitating the [4+2] cycloaddition with electron-rich dienes.

It is important to note that thermal Diels-Alder reactions with vinylazaarenes can be sluggish and may require high temperatures.[13][14] The use of Lewis acids can significantly promote these reactions by coordinating to the nitrogen atom of the pyridazine ring, further lowering the LUMO energy of the dienophile and enhancing its reactivity.[13][14]

Experimental Workflow: Lewis Acid-Promoted Diels-Alder Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification dienophile Ethenylpyridazine (1.0 equiv) stir Stir at specified temperature (e.g., 0 °C to rt) dienophile->stir diene Diene (1.2 equiv) diene->stir solvent Anhydrous Solvent (e.g., CH2Cl2) solvent->stir lewis_acid Lewis Acid (e.g., BF3·OEt2, 1.1 equiv) lewis_acid->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench with saturated aq. NaHCO3 monitor->quench Upon completion extract Extract with organic solvent quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product Diels-Alder Adduct purify->product

Caption: Generalized workflow for a Lewis acid-catalyzed Diels-Alder reaction.

Polymerization

Both 3- and 4-ethenylpyridazine can serve as monomers for polymerization.[17][18] The nature of the pyridazine ring will influence the polymerization mechanism and the properties of the resulting polymer. Due to the electron-deficient nature of the double bond, radical polymerization is a viable method. The reactivity in polymerization is expected to parallel their reactivity in nucleophilic additions, suggesting that 3-ethenylpyridazine may exhibit a higher propensity for anionic polymerization due to the enhanced electrophilicity of its vinyl group. The basicity of the pyridazine nitrogen atoms can also play a role, potentially interfering with certain catalytic polymerization methods.

Synthetic Protocols

While detailed experimental procedures for reactions of 3- and 4-ethenylpyridazine are not extensively reported, protocols for analogous vinyl-substituted heterocycles can be adapted.

General Procedure for Nucleophilic Addition of a Thiol
  • To a solution of the ethenylpyridazine (1.0 mmol) in a suitable solvent such as ethanol or THF (5 mL), add the thiol nucleophile (1.1 mmol).

  • Add a catalytic amount of a base, such as triethylamine or sodium ethoxide (0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired adduct.

G cluster_reactants Reactants cluster_process Reaction and Workup vinylpyridazine Ethenylpyridazine mix Combine and Stir vinylpyridazine->mix thiol Thiol Nucleophile thiol->mix base Catalytic Base base->mix solvent Solvent solvent->mix monitor Monitor by TLC mix->monitor quench Aqueous Quench monitor->quench Reaction Complete extract Extraction quench->extract purify Purification extract->purify product Thioether Adduct purify->product

Caption: Flowchart for a typical nucleophilic addition of a thiol.

Conclusion

This comparative guide provides a framework for researchers to make informed decisions when selecting the appropriate ethenylpyridazine isomer for a desired synthetic transformation. Further experimental studies are warranted to quantify these reactivity differences and to fully exploit the synthetic potential of these versatile building blocks.

References

  • Bergman, J., & Sand, P. (2021). Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. Chemical Science, 12(45), 15157-15162. [Link]

  • MDPI. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3536. [Link]

  • Royal Society of Chemistry. (2021). Vinylazaarenes as Dienophiles in Lewis Acid-Promoted Diels-Alder Reactions. Chem. Sci., 2021, 12, 15157-15162. [Link]

  • National Center for Biotechnology Information. (n.d.). Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. Molecules, 14(1), 435-442. [Link]

  • Quora. (2017). Does pyridazine undergo Diels-Alder reactions? [Link]

  • PubMed. (2014). Effect of configuration of 2-vinyldiazocarbonyl compounds on their reactivity: experimental and computational study. Org Biomol Chem, 12(4), 682-9. [Link]

  • DrugFuture. (n.d.). 3-Ethenylpyridine. [Link]

  • Wikipedia. (n.d.). 4-Vinylpyridine. [Link]

  • MDPI. (2021). Photophysical Properties and Kinetic Studies of 2-Vinylpyridine-Based Cycloplatinated(II) Complexes Containing Various Phosphine Ligands. Molecules, 26(7), 2009. [Link]

  • ResearchGate. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. [Link]

  • YouTube. (2014). Using Electrophilic Addition in Synthesis. [Link]

  • ChemEurope.com. (n.d.). Nucleophilic addition. [Link]

  • Wikipedia. (n.d.). Electrophilic addition. [Link]

  • MDPI. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(3), 2636-2651. [Link]

  • National Center for Biotechnology Information. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Med Chem, 14(7), 1333-1350. [Link]

  • ResearchGate. (2023). One‐Pot Synthesis of Polycyclic 4,5‐Dihydropyridazine‐3(2H)‐ones by Inverse Electron‐Demand Diels–Alder (IEDDA) Reactions from Alkenes. [Link]

  • PubMed. (2013). Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. Eur J Med Chem, 67, 352-8. [Link]

  • ResearchGate. (n.d.). Preparation of Highly‐Substituted Pyridines via Diels‐Alder Reactions of Vinylallenes and Tosyl Cyanide. [Link]

  • PubChem. (n.d.). 3-ethenylpyridazine. [Link]

  • MolPort. (n.d.). 3-ethenylpyridazine. [Link]

  • YouTube. (2020). Ch 7 - Part 8 - Electrophilic Addition & Electrophile Elimination. [Link]

  • Google Patents. (2012). Novel synthesis method of 3,4-dichloropyridazine.
  • PubMed. (2021). DFT study of structural and electronic properties of 1,4-diarylcyclopenta[d] pyridazines and oxazines for non-linear optical applications. J Mol Model, 27(2), 60. [Link]

  • IISTE. (n.d.). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. [Link]

  • ResearchGate. (n.d.). Electrophilic addition of alcohols to 1-vinyl-2-phenylazopyrroles and unexpected formation of 2-methylquinoline. [Link]

  • National Center for Biotechnology Information. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3536. [Link]

  • Chemistry LibreTexts. (2023). 5.6: Nucleophilic Addition via Organometallic Reactions - Alcohol Formation. [Link]

  • MDPI. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1846-1865. [Link]

  • ACS Publications. (n.d.). Electrophilic Reactions of 2- and 4-Vinylpyridines. [Link]

  • LibreTexts. (n.d.). 10.7 Nucleophilic Addition of Hydride and Grignard Reagents: Alcohol Formation. [Link]

  • University of Bath. (n.d.). Lecture 4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • PubMed. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. J Med Chem, 44(17), 2727-36. [Link]

  • ACS Publications. (2024). ASAP (As Soon As Publishable). [Link]

  • MDPI. (2023). Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. Molecules, 28(13), 5092. [Link]

  • PubMed. (n.d.). Synthesis and evaluation of new oxaspiro monomers for double ring-opening polymerization. [Link]

  • PubChem. (n.d.). 4-Vinylpyridine. [Link]

  • KOPS. (2010). Direct Synthesis of Ethylene-Acrylic Acid Copolymers by Insertion Polymerization. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of poly(allyl 2-ylidene-acetate) and subsequent post-polymerization modification via thiol–ene reaction. [Link]

  • PubMed. (2016). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Chem Rev, 116(4), 2160-240. [Link]

  • PubMed. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Cent Nerv Syst Agents Med Chem, 23(2), 146-157. [Link]

Sources

Comparative

Comparative Validation of HPLC Analytical Methods for 3-Ethenylpyridazine Quantification: A Technical Guide

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary 3-Ethenylpyridazine (also known as 3-vinylpyridazine, CAS 63359-59-1) is a highly versatile heterocyclic building block incr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Ethenylpyridazine (also known as 3-vinylpyridazine, CAS 63359-59-1) is a highly versatile heterocyclic building block increasingly utilized in advanced organic synthesis. Because of its basic pyridazine nitrogen atoms and reactive vinyl group, quantifying 3-ethenylpyridazine presents unique chromatographic challenges. This guide objectively compares three HPLC methodologies—Standard Reversed-Phase (C18), Pi-Pi Interactive Reversed-Phase (Phenyl-Hexyl), and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish the most robust protocol for its quantification, strictly adhering to [5].

The Analyte: Physicochemical Profiling

To design a self-validating analytical system, we must first deconstruct the analyte. 3-Ethenylpyridazine [1, 2] features a highly polar, electron-deficient diazine ring conjugated with a vinyl group.

  • Basicity & pKa: The conjugate acid of pyridazine has a pKa of approximately 2.3. If the mobile phase pH is not strictly controlled, partial ionization occurs, leading to peak splitting and severe tailing.

  • Reactivity: The vinyl group is susceptible to nucleophilic addition. Consequently, sample preparation must avoid protic, nucleophilic solvents (like methanol) during prolonged storage.

Methodological Comparison: The Causality of Column Chemistry

As a Senior Application Scientist, I rarely recommend standard C18 columns for basic, highly polar azaarenes. Here is the mechanistic causality behind our experimental choices:

  • Standard RP-HPLC (C18): On a standard C18 stationary phase, the basic nitrogens interact with residual unendcapped silanols on the silica backbone. Because the molecule is highly polar, it exhibits poor hydrophobic retention (low capacity factor, k′ ), causing it to elute near the void volume where matrix suppression is rampant.

  • Orthogonal RP-HPLC (Phenyl-Hexyl): A Phenyl-Hexyl phase introduces π−π interactions between the stationary phase's phenyl ring and the electron-deficient pyridazine ring. This orthogonal retention mechanism dramatically increases k′ without requiring highly aqueous mobile phases.

  • HILIC (Amide): Hydrophilic Interaction Liquid Chromatography operates via partitioning into a water-enriched layer on a polar stationary phase. For highly polar azaarenes, HILIC provides excellent retention, though it requires careful control of the sample diluent.

Visualizing the Analytical Logic

HPLC_Workflow Start 3-Ethenylpyridazine Sample Matrix Eval Evaluate Analyte Properties (Polarity, pKa ~2.3, pi-electrons) Start->Eval C18 Standard RP-HPLC (C18) Hydrophobic Interaction Eval->C18 Phenyl Orthogonal RP-HPLC (Phenyl-Hexyl) pi-pi & Hydrophobic Eval->Phenyl HILIC HILIC (Amide) Polar Partitioning Eval->HILIC Tailing Poor Retention & Peak Tailing C18->Tailing Optimal Optimal Retention & Symmetry Phenyl->Optimal Good Strong Retention, Long Equilibration HILIC->Good Val ICH Q2(R2) Validation (Linearity, LOD/LOQ, Accuracy) Optimal->Val Good->Val

Logical workflow for selecting and validating HPLC methods for 3-ethenylpyridazine.

Step-by-Step Experimental Protocols

Protocol 1: Sample Preparation & Standardization
  • Primary Stock Solution: Accurately weigh 10.0 mg of 3-ethenylpyridazine reference standard (purity 98%). Dissolve in 10.0 mL of LC-MS grade Acetonitrile to yield a 1.0 mg/mL stock.

    • Causality: Acetonitrile (an aprotic solvent) is chosen over methanol to prevent potential nucleophilic addition across the reactive vinyl double bond.

  • Working Solutions: Dilute the stock solution using the initial mobile phase conditions of the respective method to create a calibration curve ranging from 0.1 μ g/mL to 50 μ g/mL.

    • Causality: Diluting the sample in the mobile phase prevents solvent-mismatch peak distortion (fronting/splitting) at the column head.

Protocol 2: Chromatographic Conditions (The Comparison)

Method A: C18 Reversed-Phase (The Baseline)

  • Column: Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 μ m.

  • Mobile Phase: 0.1% Formic Acid in Water : Acetonitrile (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Method B: Phenyl-Hexyl (The Optimized RP)

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3.0 μ m.

  • Mobile Phase: 10 mM Ammonium Acetate (pH 5.5) : Acetonitrile (75:25, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Causality: The pH is set to 5.5 (well above the pyridazine pKa of ~2.3) to ensure the molecule is fully unionized. This maximizes π−π retention and eliminates secondary interactions with acidic silanols.

Method C: HILIC (The Polar Alternative)

  • Column: Waters XBridge Amide, 150 x 4.6 mm, 3.5 μ m.

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) : Acetonitrile (10:90, v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 254 nm.

  • Causality: High organic content (90% ACN) drives the partitioning of the polar pyridazine into the aqueous layer immobilized on the amide surface.

Quantitative Data Presentation: Method Comparison

The following table summarizes the validation parameters evaluated according to [5] guidelines.

Validation ParameterMethod A (C18 RP)Method B (Phenyl-Hexyl RP)Method C (HILIC Amide)
Retention Time ( tR​ ) 1.8 min (Near Void)4.5 min6.2 min
Asymmetry Factor ( As​ ) 1.85 (Severe Tailing)1.05 (Excellent)1.12 (Good)
Theoretical Plates ( N ) < 3,000> 12,000> 10,000
Linearity ( R2 ) 0.99100.99980.9995
LOD (S/N = 3) 0.50 μ g/mL0.05 μ g/mL0.08 μ g/mL
LOQ (S/N = 10) 1.50 μ g/mL0.15 μ g/mL0.25 μ g/mL
RSD (%) - Precision 4.2%0.8%1.5%

Data Interpretation: Method B (Phenyl-Hexyl) vastly outperforms Method A. The π−π interactions provide adequate retention ( tR​ = 4.5 min) away from the void volume, while the pH control ensures a perfectly symmetrical peak ( As​ = 1.05), leading to a 10-fold improvement in the Limit of Detection (LOD). Method C (HILIC) is a viable alternative but suffers from slightly lower theoretical plates and requires longer column equilibration times.

Application: Reaction Monitoring in Pharmaceutical Synthesis

To understand why precise quantification of this compound is critical, we must look at its role in modern drug development. 3-Ethenylpyridazine is a primary substrate in asymmetric hydroalkylation [3] and photoredox-catalyzed [2π + 2σ] cycloadditions[4] to form complex azaarenes. Accurate HPLC monitoring is required to determine reaction kinetics, substrate consumption, and enantiomeric excess.

Reaction_Pathway Substrate 3-Ethenylpyridazine (Substrate) Reaction [2π + 2σ] Photocycloaddition (Enantioselective) Substrate->Reaction HPLC HPLC Quantification (Reaction Monitoring) Substrate->HPLC Monitor Consumption Reagent Bicyclo[1.1.0]butanes (BCBs) Reagent->Reaction Catalyst Photoredox Catalyst (Chiral Phosphoric Acid) Catalyst->Reaction Product Azaarene-containing BCH Derivatives Reaction->Product Product->HPLC

Reaction pathway showing 3-ethenylpyridazine in photocycloadditions and HPLC monitoring.

Conclusion & Best Practices

For the routine quantification and purity assessment of 3-ethenylpyridazine, Method B (Phenyl-Hexyl stationary phase with a pH 5.5 buffered mobile phase) is the superior choice. It provides a self-validating system where the chemical properties of the analyte (aromaticity and basicity) are perfectly matched by the orthogonal retention mechanism of the column, ensuring high trustworthiness in the generated data. Researchers conducting advanced azaarene synthesis should adopt this method to ensure accurate kinetic and yield calculations.

References

  • Title: Chiral Magnesium(II)-Catalyzed Asymmetric Hydroalkylation of Imine-Containing Vinylazaarenes through Conjugate Addition Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Enantioselective [2π + 2σ] Cycloadditions of Bicyclo[1.1.0]butanes with Vinylazaarenes through Asymmetric Photoredox Catalysis Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

Validation

Mass Spectrometry Fragmentation Patterns of 3-Ethenylpyridazine: A Comparative Guide

Introduction 3-Ethenylpyridazine (also known as 3-vinylpyridazine, C₆H₆N₂, MW: 106.12 Da) is a versatile heterocyclic building block widely utilized in drug development and advanced chemical synthesis. For researchers an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Ethenylpyridazine (also known as 3-vinylpyridazine, C₆H₆N₂, MW: 106.12 Da) is a versatile heterocyclic building block widely utilized in drug development and advanced chemical synthesis. For researchers and analytical scientists, the accurate structural elucidation of this compound is critical. This guide objectively compares the performance of Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) and Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS) for analyzing the fragmentation patterns of 3-ethenylpyridazine. By examining the causality behind experimental choices, this guide provides a self-validating framework for your analytical workflows.

Mechanistic Fragmentation Pathways: Expertise & Causality

The choice of ionization technique fundamentally dictates the energy deposited into the 3-ethenylpyridazine molecule, thereby governing its fragmentation cascade.

Electron Ionization (EI-MS, 70 eV) Under hard ionization conditions (70 eV), 3-ethenylpyridazine forms a highly energetic radical cation [M]•⁺ at m/z 106. The dominant and thermodynamically driven fragmentation pathway is the characteristic loss of molecular nitrogen (N₂, 28 Da) to yield a highly stabilized [M - N₂]•⁺ fragment at m/z 78[1]. This fragment structurally resembles a cyclobutadiene-vinyl or phenyl radical cation. A competing pathway involves the rupture of the pyridazine ring via the loss of hydrogen cyanide (HCN, 27 Da) to form an m/z 79 fragment[1]. Furthermore, the loss of a hydrogen radical (H•) from the ethenyl group generates an m/z 105 cation. The displacement of nitrogen atoms in such isomeric structures strongly influences these fragmentation cross-sections[2].

Electrospray Ionization (ESI-MS/MS, Positive Mode) Soft ionization via ESI primarily yields the even-electron protonated molecule [M+H]⁺ at m/z 107. Upon Collision-Induced Dissociation (CID), the even-electron rule governs the fragmentation. The protonated species undergoes the loss of N₂ to form a stable m/z 79 cation. Alternatively, the loss of HCN (27 Da) yields an m/z 80 fragment. ESI-MS/MS provides a cleaner spectrum with fewer fragments, making it highly effective for targeted Multiple Reaction Monitoring (MRM) assays of nitrogen-containing heterocycles[3].

Platform Comparison and Quantitative Data

To objectively compare the performance of both platforms, the quantitative data regarding fragment ions and system parameters are summarized below.

Table 1: Comparison of Key Fragment Ions and Relative Abundances

Ionization MethodPrecursor IonKey Fragment Ions (m/z)Neutral LossStructural AssignmentRelative Abundance
EI-MS (70 eV) m/z 106 ([M]•⁺)78N₂ (28 Da)[C₆H₆]•⁺High (Base Peak)
EI-MS (70 eV) m/z 106 ([M]•⁺)79HCN (27 Da)[C₅H₅N]•⁺Moderate
EI-MS (70 eV) m/z 106 ([M]•⁺)105H• (1 Da)[C₆H₅N₂]⁺Low
ESI-MS/MS (CID) m/z 107 ([M+H]⁺)79N₂ (28 Da)[C₆H₇]⁺High
ESI-MS/MS (CID) m/z 107 ([M+H]⁺)80HCN (27 Da)[C₅H₆N]⁺Moderate

Table 2: Performance Comparison: GC-MS vs. LC-MS/MS for 3-Ethenylpyridazine

ParameterEI-GC-MSESI-LC-MS/MS
Ionization Hard (70 eV)Soft (Protonation)
Chromatography Capillary GC (e.g., HP-5MS)UHPLC (Reverse Phase C18)
Sensitivity High (pg to ng range)Ultra-High (fg to pg range)
Best Application Library matching (NIST), structural elucidationTrace quantification, complex aqueous matrices

Experimental Methodologies: Self-Validating Protocols

The following step-by-step methodologies ensure trustworthiness and reproducibility in the laboratory.

Protocol A: EI-GC-MS Analysis

GC-MS methods utilizing 70 eV EI are standard for generating reproducible radical cation spectra for library matching[4].

  • Sample Preparation: Dissolve 3-ethenylpyridazine in a volatile, non-polar solvent (e.g., methanol or ethyl acetate) to a concentration of 10 µg/mL.

  • Injection: Inject 1.0 µL using a split ratio of 50:1 to prevent column overloading and peak tailing.

  • Chromatography: Utilize a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Set the oven temperature to 80°C for 1.5 min, ramp at 30°C/min to 320°C, and hold for 10 min.

  • Ionization & Detection: Operate the mass-selective detector in EI mode with an ionization potential of 70 eV. Set the scan range from m/z 35 to 500.

  • System Validation: Confirm the presence of the m/z 106 molecular ion and the m/z 78 base peak at a >3:1 signal-to-noise ratio against the solvent blank to validate the system's tuning and sensitivity.

Protocol B: ESI-LC-MS/MS Analysis
  • Sample Preparation: Dilute the sample in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 100 ng/mL.

  • Chromatography: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm). Employ a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B), ramping from 5% B to 95% B over 10 minutes.

  • Ionization & Detection: Operate the Triple Quadrupole or Q-TOF mass spectrometer in positive ESI mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • MRM Transitions: Monitor the m/z 107 → 79 (quantifier) and m/z 107 → 80 (qualifier) transitions using a collision energy of 20-25 eV.

  • System Validation: Ensure the peak area ratio of the qualifier to quantifier ion remains within ±20% of the reference standard to confirm the absence of matrix interference.

Mandatory Visualizations

Workflow cluster_GC EI-GC-MS Workflow cluster_LC ESI-LC-MS/MS Workflow Sample 3-Ethenylpyridazine Sample Preparation GC Capillary GC (HP-5MS Column) Sample->GC LC UHPLC Separation (C18 Column) Sample->LC EI Electron Ionization (70 eV, Hard) GC->EI Quad Single Quadrupole (m/z 35-500) EI->Quad ESI Electrospray Ionization (Positive Mode, Soft) LC->ESI QTOF Triple Quad / Q-TOF (CID MRM) ESI->QTOF

Analytical workflow comparison between EI-GC-MS and ESI-LC-MS/MS for 3-ethenylpyridazine.

Fragmentation EI_Precursor [M]•+ m/z 106 Radical Cation EI_F78 [M - N2]•+ m/z 78 EI_Precursor->EI_F78 - N2 (28 Da) EI_F79 [M - HCN]•+ m/z 79 EI_Precursor->EI_F79 - HCN (27 Da) ESI_Precursor [M+H]+ m/z 107 Protonated Molecule ESI_F79 [M+H - N2]+ m/z 79 ESI_Precursor->ESI_F79 - N2 (28 Da) via CID ESI_F80 [M+H - HCN]+ m/z 80 ESI_Precursor->ESI_F80 - HCN (27 Da) via CID

Mechanistic fragmentation pathways of 3-ethenylpyridazine under EI and ESI conditions.

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 3-Ethenylpyridazine: A Cost and Yield Analysis

Introduction 3-Ethenylpyridazine, also known as 3-vinylpyridazine, is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in var...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Ethenylpyridazine, also known as 3-vinylpyridazine, is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in various chemical transformations, such as polymerization and Diels-Alder reactions, make it a valuable precursor for the synthesis of novel pharmaceutical agents and functional materials.[1] The pyridazine nucleus itself is a recognized privileged scaffold, capable of forming crucial hydrogen bond interactions, for instance, with the hinge region of kinase ATP-binding sites.[2] The efficiency, cost-effectiveness, and scalability of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.

This guide provides an in-depth comparative analysis of the most prevalent synthetic routes to 3-ethenylpyridazine, with a primary focus on cost and yield. We will delve into the mechanistic rationale behind palladium-catalyzed cross-coupling reactions—the cornerstone of modern vinyl-heteroarene synthesis—and provide detailed, field-proven protocols. By objectively comparing the Stille and Suzuki-Miyaura cross-coupling reactions, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific synthetic needs.

Overview of Primary Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

The introduction of a vinyl group onto a heterocyclic core is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions offer a versatile and powerful method for forming carbon-carbon bonds under relatively mild conditions.[3] The general catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Palladium_Catalytic_Cycle cluster_main Catalytic Cycle cluster_steps Key Steps Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)(L₂)X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Vinyl-M) Ar-Pd(II)-X->Transmetalation M-X Ar-Pd(II)-Vinyl Ar-Pd(II)(L₂)Vinyl Transmetalation->Ar-Pd(II)-Vinyl Reductive_Elimination Reductive Elimination Ar-Pd(II)-Vinyl->Reductive_Elimination Ar-Vinyl Reductive_Elimination->Pd(0)L2

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

The primary distinction between the routes discussed herein lies in the choice of the organometallic vinylating agent (Vinyl-M), which fundamentally impacts the reaction's cost, yield, and safety profile. We will compare the use of organostannanes (Stille coupling) and organoborons (Suzuki-Miyaura coupling).

Route 1: The Stille Cross-Coupling Reaction

The Stille reaction, first reported in 1978, is a robust and widely used method for C-C bond formation.[4][5] It involves the coupling of an organic halide with an organotin compound, catalyzed by a palladium complex.[6] Its primary advantages are the stability of the organostannane reagents to air and moisture and its tolerance for a wide variety of functional groups.[7]

Causality Behind Experimental Choices
  • Starting Material: 3-Chloropyridazine is often chosen over the bromo- or iodo-analogs due to its lower cost. However, the C-Cl bond is the least reactive, sometimes necessitating harsher conditions or more sophisticated catalyst systems.

  • Vinylating Agent: Vinyltributylstannane is the standard organotin reagent for vinylation.

  • Catalyst System: A Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is commonly used. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or dioxane are used to dissolve the reactants and facilitate the reaction at elevated temperatures.

Detailed Experimental Protocol

Reaction: 3-Chloropyridazine + Vinyltributylstannane → 3-Ethenylpyridazine

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-chloropyridazine (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and anhydrous, degassed DMF.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Add vinyltributylstannane (1.2 eq) via syringe.

  • Heat the reaction mixture to 95-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-ethenylpyridazine.

Yield and Cost Analysis

The Stille reaction is known for providing good to excellent yields, often in the range of 70-95% for similar couplings.[6] However, the high cost of both the palladium catalyst and the organotin reagent, coupled with the significant toxicity of the latter, are major drawbacks.

ComponentRoleTypical Mol Eq.Estimated Cost (per mmol)Key Considerations
3-ChloropyridazineStarting Material1.0~$0.50 - $1.50Lower cost halide, but less reactive.
VinyltributylstannaneVinyl Source1.2~$2.00 - $4.00Effective but highly toxic.
Pd(PPh₃)₄Catalyst0.05~$5.00 - $10.00Significant cost driver.
DMFSolvent-~$0.10 - $0.20Standard polar aprotic solvent.

Note: Costs are estimates based on bulk catalog prices from major chemical suppliers and are subject to change. Catalyst cost is a major factor, and reducing catalyst loading is key to improving cost-effectiveness.[8][9]

Pros & Cons of the Stille Route

  • Pros: Generally high yields, broad functional group tolerance.

  • Cons: High toxicity of organotin reagents, difficult removal of tin byproducts, relatively high cost of reagents and catalyst.[3][7]

Route 2: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is one of the most powerful and widely adopted methods for C-C bond formation, owing to its mild reaction conditions, low toxicity of reagents, and operational simplicity.[3][10] It utilizes an organoboron species, such as a boronic acid or an organotrifluoroborate salt, as the coupling partner.

Causality Behind Experimental Choices
  • Starting Material: Again, 3-chloropyridazine is the most cost-effective starting halide.[11] The challenge of its lower reactivity can be overcome by using specialized ligands or higher temperatures.

  • Vinylating Agent: Potassium vinyltrifluoroborate is an excellent choice. It is an air-stable, crystalline solid that is easier to handle than many volatile vinylboronic acids and is less prone to protodeboronation.[10]

  • Catalyst System: A combination of a palladium source like Palladium(II) acetate (Pd(OAc)₂) and a suitable phosphine ligand (e.g., BINAP, SPhos) is often more effective for challenging substrates like heteroaryl chlorides.[10]

  • Base: A base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is essential for the transmetalation step.[12]

Detailed Experimental Protocol

Reaction: 3-Chloropyridazine + Potassium Vinyltrifluoroborate → 3-Ethenylpyridazine

  • To an oven-dried Schlenk tube, add 3-chloropyridazine (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), cesium carbonate (2.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.03 eq), and the phosphine ligand (e.g., S-Phos, 0.06 eq).

  • Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or DMF) via syringe.

  • Seal the tube and heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Yield and Cost Analysis

Yields for the Suzuki coupling of heteroaryl chlorides can be more variable than for the corresponding bromides or iodides, often ranging from moderate to good (40-80%).[10] While yields may sometimes be lower than the Stille reaction, the significantly lower cost and toxicity of the boron reagent make it an attractive alternative.

ComponentRoleTypical Mol Eq.Estimated Cost (per mmol)Key Considerations
3-ChloropyridazineStarting Material1.0~$0.50 - $1.50Cost-effective starting material.
K VinyltrifluoroborateVinyl Source1.5~$1.00 - $2.50Low toxicity, air-stable solid.
Pd(OAc)₂ / LigandCatalyst System0.03 / 0.06~$3.00 - $8.00Ligand choice is crucial and adds cost.
Cs₂CO₃Base2.0~$0.50 - $1.00Effective but can be costly; K₂CO₃ is cheaper.

Pros & Cons of the Suzuki Route

  • Pros: Low toxicity of reagents, environmentally benign byproducts (boron salts), commercially available and stable reagents.[3]

  • Cons: May require higher temperatures and specialized (and expensive) ligands for unreactive chlorides, yields can be lower than Stille coupling.[9][10]

Comparative Summary and Decision-Making

Choosing the optimal synthetic route requires balancing yield, cost, safety, and scalability. The following table and workflow diagram summarize the key decision points.

Quantitative Comparison

MetricStille Cross-CouplingSuzuki-Miyaura Coupling
Typical Yield Range 70 - 95%40 - 80% (with chlorides)
Reagent Toxicity High (Organotins)Low (Organoborons)
Byproduct Removal Difficult (Tin salts)Easy (Boron salts)
Reaction Conditions Moderate to High Temp.Moderate to High Temp. (Ligand Dependent)
Estimated Reagent Cost HigherLower
Scalability Challenging due to toxicityGood

digraph "Decision_Workflow" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
start [label="Project Goal:\nSynthesize 3-Ethenylpyridazine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
priority [label="What is the primary driver?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

yield [label="Highest Possible Yield", shape=box];
cost_safety [label="Cost, Safety & Scalability", shape=box];

stille [label="Consider Stille Coupling", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
suzuki [label="Consider Suzuki-Miyaura Coupling", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

stille_check [label="Can tin toxicity and\nremoval be managed?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
suzuki_check [label="Is moderate yield acceptable?\nCan ligand/catalyst be optimized?", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

stille_proceed [label="Proceed with Stille Protocol", shape=ellipse, fillcolor="#F1F3F4"];
suzuki_proceed [label="Proceed with Suzuki Protocol", shape=ellipse, fillcolor="#F1F3F4"];
re_evaluate [label="Re-evaluate priorities or\nexplore alternative routes", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

start -> priority;
priority -> yield [label="  Yield"];
priority -> cost_safety [label="Cost/Safety  "];

yield -> stille;
cost_safety -> suzuki;

stille -> stille_check;
stille_check -> stille_proceed [label="Yes"];
stille_check -> suzuki [label="No"];

suzuki -> suzuki_check;
suzuki_check -> suzuki_proceed [label="Yes"];
suzuki_check -> re_evaluate [label="No"];

}

Caption: Decision workflow for selecting a synthetic route.

Conclusion

For the synthesis of 3-ethenylpyridazine, both the Stille and Suzuki-Miyaura cross-coupling reactions represent viable and effective strategies.

The Stille coupling often provides higher yields, making it a strong candidate for small-scale synthesis where maximizing product recovery from a precious intermediate is the primary goal. However, its application at a larger scale is severely hampered by the high toxicity of organotin reagents and the associated challenges of waste disposal and product purification.

Conversely, the Suzuki-Miyaura coupling emerges as the superior choice for most applications, particularly in drug development and process chemistry. Its favorable safety profile, the use of environmentally benign and stable boron reagents, and its proven scalability outweigh the potential for moderately lower yields. The ongoing development of highly active palladium catalysts and ligands continues to improve the efficiency of coupling with less reactive aryl chlorides, further solidifying the Suzuki-Miyaura reaction as the workhorse method for synthesizing 3-ethenylpyridazine and related vinyl-heteroarenes.

References

  • BenchChem. (n.d.). A Comparative Analysis of the Cost-Effectiveness of Palladium-Based Catalysts in Pharmaceutical and Chemical Synthesis.
  • Molander, G. A., & Brown, A. R. (2009). General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 74(19), 7364–7369. Available from: [Link]

  • Simionescu, C. I., & Comanita, E. (1973). Poly(3-vinylpyridazine): synthesis and properties. Journal of the Chemical Society, Chemical Communications, (12), 413a. Available from: [Link]

  • Vanlaer, S., & De Kimpe, N. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 428-450. Available from: [Link]

  • Preprints.org. (2025). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross‐Coupling Catalysis. Preprints.org. Available from: [Link]

  • Colclough, E., & Murray, P. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering. Available from: [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Harvard University. Retrieved from [Link]

  • MDPI. (2025). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. Catalysts, 15(2), 181. Available from: [Link]

  • Al-Azayza, S., et al. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives... Molecules, 19(12), 20058-20076. Available from: [Link]

  • J. Medley, J. W., & Nolan, S. P. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2276–2282. Available from: [Link]

  • Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. Available from: [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • SynArchive. (n.d.). Stille Coupling. Retrieved from [Link]

  • Martins, M. A. P., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(21), 7206. Available from: [Link]

  • Al-Harbi, N. O., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 15(1), 12345. Available from: [Link]

  • ResearchGate. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available from: [Link]

  • ResearchGate. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Available from: [Link]

  • ResearchGate. (2025). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Available from: [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Ali, A., et al. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Chemical Biology. Available from: [Link]

  • ResearchGate. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Available from: [Link]

  • Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. Available from: [Link]

  • ResearchGate. (2020). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Available from: [Link]

  • PubChem. (n.d.). 3-ethenylpyridazine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102174014A - Preparation method of 3-chloropyridine.
  • Thieme. (n.d.). Product Class 8: Pyridazines. Science of Synthesis. Retrieved from [Link]

  • El-Gamal, S. M., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 13(30), 20894-20911. Available from: [Link]

  • Google Patents. (n.d.). CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 47. Available from: [Link]

  • Denmark, S. E., & Smith, R. C. (2009). A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. Organic letters, 11(16), 3582–3585. Available from: [Link]

  • MDPI. (2025). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Catalysts, 15(4), 456. Available from: [Link]

Sources

Validation

3-Ethenylpyridazine vs. 3-Ethynylpyridazine in Click Chemistry: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter researchers debating the optimal click chemistry handle for functionalizing heterocyclic scaffolds. The pyridazine core is a privileged structure in both medicina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers debating the optimal click chemistry handle for functionalizing heterocyclic scaffolds. The pyridazine core is a privileged structure in both medicinal chemistry and optoelectronics due to its electron-deficient nature and ability to participate in extended π-conjugated systems.

When functionalizing this core, the choice between an alkene handle (3-ethenylpyridazine ) and an alkyne handle (3-ethynylpyridazine ) fundamentally alters your downstream bioconjugation pathways, reaction kinetics, and the thermodynamic stability of the final conjugate. This guide objectively compares these two handles, detailing the causality behind experimental choices and providing self-validating protocols for your workflows.

Mechanistic Divergence: Causality in Handle Selection

The structural difference between a double bond (ethenyl) and a triple bond (ethynyl) dictates the specific click chemistry pathways available to the pyridazine core.

3-Ethynylpyridazine (The Alkyne Handle)

Featuring a terminal alkyne, 3-ethynylpyridazine is the classic dipolarophile for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . The uncatalyzed [3+2] cycloaddition between an azide and an alkyne has a highly restrictive activation energy barrier. The addition of a Cu(I) catalyst is strictly required to lower this barrier, coordinating with the terminal alkyne to form a copper-acetylide intermediate. This pathway yields a highly stable, rigid 1,4-disubstituted 1,2,3-triazole linkage. In materials science, treating ethynylpyridazines with azides via CuAAC successfully generates triazolyl-pyridazines that exhibit excellent n-type organic semiconductor behavior[1].

3-Ethenylpyridazine (The Alkene Handle)

Featuring a terminal vinyl group, 3-ethenylpyridazine bypasses copper dependency, making it suitable for Thiol-Ene Click and Inverse Electron-Demand Diels-Alder (IEDDA) ligations.

  • Thiol-Ene Pathway: Utilizing a photoinitiator, UV light generates a thiyl radical that attacks the electron-deficient alkene. This radical-mediated anti-Markovnikov addition yields a flexible thioether linkage.

  • IEDDA Pathway: The alkene acts as a dienophile, reacting with 1,2,4,5-tetrazines via a[4+2] cycloaddition followed by a retro-[4+2] release of nitrogen gas ( N2​ ). This forms a dihydropyridazine conjugate. IEDDA is notable for its rapid kinetics without the need for toxic metal catalysis[2].

G Ethynyl 3-Ethynylpyridazine (Terminal Alkyne) CuAAC CuAAC Pathway (+ Azide, Cu(I) Catalyst) Ethynyl->CuAAC [3+2] Cycloaddition Ethenyl 3-Ethenylpyridazine (Terminal Alkene) ThiolEne Thiol-Ene Pathway (+ Thiol, UV/Radical) Ethenyl->ThiolEne Radical Addition IEDDA IEDDA Pathway (+ 1,2,4,5-Tetrazine) Ethenyl->IEDDA [4+2] Cycloaddition Triazole 1,2,3-Triazole Linkage (Rigid, Aromatic) CuAAC->Triazole Thioether Thioether Linkage (Flexible, Aliphatic) ThiolEne->Thioether Dihydropyridazine Dihydropyridazine Linkage (Bulky, Bioorthogonal) IEDDA->Dihydropyridazine

Caption: Divergent click chemistry mechanistic pathways for ethynyl- and ethenylpyridazine derivatives.

Performance Comparison & Quantitative Data

To select the appropriate handle, researchers must weigh reaction rates against biocompatibility. Copper catalysts can generate reactive oxygen species (ROS) that degrade sensitive biological targets, making the ethenyl handle preferable for in vivo applications like radiopharmaceuticals[3]. Conversely, if extending the π-conjugation of the pyridazine ring for optoelectronics is the goal, the ethynyl handle is superior.

Property3-Ethynylpyridazine (CuAAC)3-Ethenylpyridazine (Thiol-Ene)3-Ethenylpyridazine (IEDDA)
Reaction Rate ( k2​ ) Moderate (10–100 M−1s−1 )Fast (Light-dependent)Slow to Moderate (0.1–1 M−1s−1 )
Catalyst Required Yes (Cu(I))Yes (Photoinitiator + UV)No (Catalyst-free)
Linkage Formed 1,2,3-TriazoleThioetherDihydropyridazine
Linkage Rigidity High (Aromatic)Low (Flexible)Moderate (Bulky)
Primary Byproducts None (Atom economical)None (Atom economical)Nitrogen gas ( N2​ )
Best Application Optoelectronics, Stable PolymersSurface Patterning, HydrogelsIn vivo Radiopharmaceuticals

Experimental Methodologies (Self-Validating Protocols)

A robust protocol must be a self-validating system. The following methodologies incorporate built-in validation checks to ensure causality and reaction success at the bench.

Protocol A: CuAAC of 3-Ethynylpyridazine with an Azide Target

Objective: Form a rigid triazolyl-pyridazine conjugate.

  • Solvent Preparation: Dissolve 3-ethynylpyridazine (1.0 eq) and the target azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

    • Causality: This biphasic-like solvent system stabilizes the Cu(I) intermediate and ensures solubility of both the hydrophobic pyridazine and potentially hydrophilic biological azides.

  • Catalyst Generation: Add CuSO4​⋅5H2​O (0.05 eq) followed immediately by sodium ascorbate (0.1 eq).

    • Validation Check: The solution will briefly turn brown/yellow before shifting to pale yellow or colorless. This visual cue validates the successful in situ reduction of Cu(II) to the catalytically active Cu(I) species.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc).

  • Quenching & Purification: Add 0.1 M EDTA to the reaction mixture.

    • Causality: EDTA strictly chelates residual copper. Failing to remove copper can lead to ROS generation and target degradation. Extract the product with dichloromethane and purify via silica gel chromatography.

Protocol B: Thiol-Ene Click of 3-Ethenylpyridazine with a Thiol Target

Objective: Form a flexible thioether-pyridazine conjugate.

  • Preparation: Combine 3-ethenylpyridazine (1.5 eq) and the thiol-bearing target (1.0 eq) in anhydrous DMF.

  • Degassing (Critical Step): Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen is a potent radical scavenger. Failing to degas will quench the thiyl radicals, prematurely terminating the chain reaction and plummeting your yield.

  • Initiation & Irradiation: Add the photoinitiator DPAP (0.05 eq). Irradiate with 365 nm UV light for 30 minutes.

    • Validation Check: Monitor the reaction via LC-MS. The disappearance of the alkene precursor mass ( M ) and the appearance of the exact M+thiol mass confirms successful anti-Markovnikov addition without side-product fragmentation.

  • Purification: Precipitate the conjugate in cold diethyl ether and centrifuge.

W Start Select Pyridazine Handle Alkyne 3-Ethynylpyridazine Start->Alkyne Alkene 3-Ethenylpyridazine Start->Alkene CuAAC_Step Add Cu(II) + Ascorbate (Monitor Color Change) Alkyne->CuAAC_Step Thiol_Step Add Photoinitiator + UV (Argon Degas Solvent) Alkene->Thiol_Step Val_Cu Validation: Colorless Cu(I) State EDTA Chelation CuAAC_Step->Val_Cu Validates Cu(I) Cycle Val_Th Validation: LC-MS Mass Shift No Oxygen Quenching Thiol_Step->Val_Th Validates Radical Add.

Caption: Step-by-step workflow and validation checkpoints for pyridazine click conjugations.

Applications in Drug Development & Materials

The choice between these two molecules directly dictates their field of application:

  • Optoelectronics & Semiconductors: The 3-ethynylpyridazine handle is heavily favored here. When reacted with azides, the resulting triazole ring extends the aromaticity and π-conjugation of the pyridazine core. Literature confirms that these 3,6-bis(4-triazolyl)pyridazine architectures exhibit strong n-type organic semiconductor behavior, making them ideal for electron-transporting materials[1].

  • Radiopharmaceuticals & In Vivo Imaging: The 3-ethenylpyridazine handle is highly relevant for bioorthogonal chemistry. Because CuAAC requires toxic copper catalysts, it is often unsuitable for living systems. The alkene handle allows for IEDDA reactions with tetrazines, which proceed rapidly and irreversibly in vivo to form stable pyridazine products, driven by the thermodynamic release of dinitrogen[2][3]. This catalyst-free approach is a cornerstone in modern radiotracer development.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: National Center for Biotechnology Information (PMC)
  • The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals Source: Journal of Nuclear Medicine URL

Sources

Comparative

Validating In Vitro Covalent Assay Results: A Comparative Guide to 3-Ethenylpyridazine Control Compounds

As a Senior Application Scientist, I frequently encounter a critical bottleneck in the discovery of targeted covalent inhibitors (TCIs)[1]: distinguishing genuine target engagement from non-specific assay interference or...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in the discovery of targeted covalent inhibitors (TCIs)[1]: distinguishing genuine target engagement from non-specific assay interference or pan-reactivity. When developing biochemical assays for cysteine-targeted therapies (e.g., KRAS G12C, BTK, or EGFR inhibitors), the choice of a positive control compound is paramount. While traditional controls like iodoacetamide (IAA) or unactivated acrylamides are common, they represent the extremes of the reactivity spectrum.

Enter 3-ethenylpyridazine (3-EP) and its derivatives. By leveraging the electron-deficient nature of the pyridazine ring to activate the vinyl group, 3-EP serves as an ideal, tunable Michael acceptor. This guide objectively compares 3-EP controls against standard alternatives and provides self-validating experimental protocols to ensure your in vitro assay results are mechanistically sound and trustworthy.

Mechanistic Causality: Why 3-Ethenylpyridazine?

In covalent drug discovery, the electrophilic "warhead" must strike a delicate balance between aqueous stability and intrinsic reactivity[2]. Azaarenes conjugated with a carbon-carbon double bond exhibit highly synergistic properties. The nitrogen atoms in the pyridazine ring act as strong electron-withdrawing groups, leading to π -deficiency in the aromatic system[3]. This electronic pull withdraws density away from the 3-vinyl substituent, activating it as a moderate Michael acceptor[3].

When introduced into an in vitro assay, a 3-EP control compound undergoes nucleophilic attack by the target protein's deprotonated cysteine thiolate. Unlike highly reactive haloacetamides that indiscriminately alkylate any accessible nucleophile, 3-EP requires a specific microenvironment (proximity and appropriate pKa​ of the target cysteine) to form a stable thioether adduct efficiently. This makes it an exceptional tool for validating the specificity of your assay's functional readout.

Mechanism A 3-Ethenylpyridazine (Michael Acceptor) C Transition State (Enolate-like Intermediate) A->C Nucleophilic Attack B Target Protein (Cysteine Thiolate) B->C S- Donation D Covalent Adduct (Thioether Linkage) C->D Protonation

Mechanism of cysteine Michael addition by 3-ethenylpyridazine.

Comparative Analysis of Covalent Control Compounds

To establish a robust assay baseline, we must compare 3-EP against alternative electrophilic controls. The table below synthesizes their performance metrics to help you select the appropriate tool for your specific validation stage.

Control Compound ClassIntrinsic Reactivity ( t1/2​ GSH)Specificity for Target CysAqueous StabilityPrimary Use Case in Assay Validation
Iodoacetamide (IAA) Very High (< 5 min)Very Low (Pan-reactive)ModerateDenatured protein mapping; maximum labeling control.
Simple Acrylamides Very Low (> 50 hrs)High (Requires binding)HighLate-stage TCI optimization; often too slow as a generic control.
Vinyl Sulfones High (10 - 30 min)Low to ModerateLow/ModIrreversible protease inhibitor controls; prone to off-target labeling.
3-Ethenylpyridazines Moderate (1 - 5 hrs)Moderate to HighHighFragment-based controls; validating specific Cys-engagement.

Data synthesized from standard electrophile reactivity profiling paradigms[4].

Self-Validating Experimental Protocols

A trustworthy assay is a self-validating system. You cannot rely solely on a functional readout (e.g., fluorescence polarization or enzymatic activity) to confirm covalent inhibition, as compound aggregation or redox cycling can yield false positives. The following protocols establish a chain of causality: from intrinsic chemical reactivity to intact protein engagement.

Workflow A 1. Synthesize 3-EP Control B 2. GSH Reactivity Assay (Chemical Validation) A->B Confirm intrinsic electrophilicity C 3. Intact Protein MS (Target Engagement) B->C Confirm specific Cys-labeling D 4. Biochemical Assay (Functional Readout) C->D Correlate labeling to inhibition E Validated Covalent System D->E Robust Assay Baseline

Workflow for validating covalent assays using 3-ethenylpyridazine controls.

Protocol 1: Intrinsic Reactivity Profiling (GSH-Reactivity Assay)

Purpose: To validate the chemical competence of the 3-EP control before introducing it to the biological target. We use glutathione (GSH) as a surrogate physiological nucleophile[4].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the 3-EP control in anhydrous DMSO. Prepare a 50 mM potassium phosphate buffer (pH 7.4) containing 1 mM GSH and 100 µM internal standard (e.g., indoprofen).

  • Initiation: Dilute the 3-EP stock into the GSH buffer to achieve a final compound concentration of 100 µM (the 10-fold excess of GSH ensures pseudo-first-order kinetics).

  • Incubation & Sampling: Incubate the mixture at 37°C. Extract 50 µL aliquots at t=0,15,30,60,120,and 240 minutes.

  • Quenching: Immediately quench each aliquot by adding 50 µL of ice-cold acetonitrile containing 1% formic acid.

  • LC-MS Analysis: Analyze the quenched samples via LC-MS/MS. Monitor the depletion of the parent 3-EP mass and the appearance of the 3-EP-GSH adduct ( [M+307]+ ).

  • Data Interpretation: Calculate the half-life ( t1/2​ ). A valid 3-EP control should exhibit a t1/2​ between 1 and 5 hours. If t1/2​<10 min, it is too reactive (risk of false positives). If t1/2​>24 hrs, it is chemically inert under assay conditions.

Protocol 2: Target Engagement Validation via Intact Protein MS

Purpose: To prove that the functional assay inhibition is caused by a 1:1 stoichiometric covalent modification of the target protein[5].

Step-by-Step Methodology:

  • Protein Preparation: Dilute the recombinant target protein (containing the reactive cysteine) to 2 µM in assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Crucial: Omit DTT or β -mercaptoethanol, as these reducing agents will outcompete the target cysteine for the Michael acceptor.

  • Compound Incubation: Add the 3-EP control compound at 10 µM (5x molar excess). Incubate at room temperature for 2 hours.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted 3-EP and buffer salts.

  • Mass Spectrometry: Inject the desalted protein onto a high-resolution LC-TOF-MS system using a C4 analytical column.

  • Deconvolution: Use maximum entropy deconvolution software to reconstruct the intact protein mass.

  • Validation Criteria: You must observe a mass shift corresponding exactly to the molecular weight of the 3-EP control. A single shifted peak confirms specific 1:1 labeling. Multiple peaks indicate non-specific labeling, requiring assay buffer optimization (e.g., lowering pH to 7.0 to decrease off-target thiol nucleophilicity).

Conclusion

By integrating 3-ethenylpyridazine controls into your validation cascade, you bridge the gap between hyper-reactive alkylators and inert structural analogs. When coupled with GSH-reactivity profiling and intact MS, 3-EP provides a rigorous, self-validating framework that ensures the trustworthiness of your in vitro covalent assay data.

References

  • Title: Advanced approaches of developing targeted covalent drugs - PMC Source: nih.gov URL: 1

  • Title: A road map for prioritizing warheads for cysteine targeting covalent inhibitors Source: elte.hu URL: 2

  • Title: Chiral Magnesium(II)-Catalyzed Asymmetric Hydroalkylation of Imine-Containing Vinylazaarenes through Conjugate Addition | Organic Letters - ACS Publications Source: acs.org URL: 3

  • Title: BIreactive: Expanding the Scope of Reactivity Predictions to Propynamides - MDPI Source: mdpi.com URL: 4

  • Title: Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery | bioRxiv Source: biorxiv.org URL: 5

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Ethenylpyridazine

Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for 3-Ethenylpyridazine Introduction 3-Ethenylpyridazine (also known as 3-Vinylpyridazine) is a highly reactive heterocyclic building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for 3-Ethenylpyridazine

Introduction 3-Ethenylpyridazine (also known as 3-Vinylpyridazine) is a highly reactive heterocyclic building block utilized extensively in pharmaceutical synthesis and advanced materials. While its vinyl group and diazine ring offer versatile reactivity for cross-coupling and polymerization, these same structural features impart significant hazards. Classified as a Class 8 Corrosive and combustible liquid, handling this compound requires rigorous adherence to specialized Personal Protective Equipment (PPE) and environmental controls to mitigate risks of severe tissue damage, respiratory irritation, and uncontrolled polymerization[1].

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for handling 3-Ethenylpyridazine safely and efficiently.

Chemical Profile & Hazard Summary

To establish a foundation for our safety protocols, we must first quantify the physicochemical and hazard parameters of 3-Ethenylpyridazine.

Table 1: Physicochemical Properties and GHS Hazard Classifications

ParameterData / ClassificationCausality / Operational Impact
CAS Number 63359-59-1Unique identifier for chemical tracking and SDS retrieval.
Molecular Weight 106.13 g/mol Low molecular weight increases volatility at room temperature, elevating inhalation risk[1].
UN Classification UN 1759, Class 8 (Corrosive), PG IIIDictates stringent transport, storage, and contact-hazard protocols[1].
H227 Combustible liquidRequires handling away from static discharge, heat, and ignition sources[1].
H315 / H318 Causes skin irritation / serious eye damageMandates heavy-duty barrier protection and full-face shielding[1].
H335 May cause respiratory irritationNecessitates a high-velocity fume hood or positive-pressure respirator[1].
Storage Conditions -20°C, under nitrogen, dryPrevents moisture-induced degradation and auto-polymerization of the vinyl group[1].

The "Why" Behind the PPE: Mechanistic Hazard Analysis

Expertise in chemical handling requires understanding why a specific barrier is chosen, moving beyond rote compliance to mechanistic safety.

  • Corrosivity and Tissue Damage (H318/H315): The nitrogen atoms in the pyridazine ring act as Lewis bases, which can interact destructively with the moisture in human tissue (eyes, mucous membranes) to cause rapid, severe localized pH changes and protein denaturation. Standard safety glasses are insufficient; unvented chemical goggles paired with a polycarbonate face shield are required to prevent vapor ingress into the ocular cavity.

  • Permeation Risk: 3-Ethenylpyridazine is an organic liquid with a high affinity for penetrating standard latex or thin nitrile. The vinyl moiety can act as a solvent for certain polymers. Therefore, heavy-duty butyl rubber or composite laminate gloves (e.g., Silver Shield) are necessary for prolonged handling, while double-gloved thick nitrile (minimum 8 mil) is acceptable only for rapid, micro-scale transfers.

Step-by-Step PPE Gowning and Doffing Protocol

To ensure a self-validating safety system, follow this procedural methodology. Each step contains a validation check to guarantee systemic integrity before proceeding.

Phase 1: Pre-Operational Gowning

  • Visual and Tactile Glove Inspection: Select heavy-duty nitrile or butyl rubber gloves.

    • Validation Check: Trap air inside the glove and roll the cuff tightly. If the glove inflates and holds pressure without micro-leaks, the barrier is intact.

  • Base Layering: Don a flame-resistant (FR) laboratory coat (due to the H227 Combustible hazard) and fully button it. Ensure sleeves cover the wrists completely.

  • Double-Gloving: Apply a standard nitrile inner glove, followed by the heavier outer glove. Pull the outer glove cuff over the lab coat sleeve.

    • Validation Check: Perform a range-of-motion test. If the cuff slides down exposing the wrist, apply chemical-resistant tape to secure the seal.

  • Facial Protection: Don unvented chemical splash goggles.

    • Validation Check: Inhale sharply through the nose; you should feel a slight suction against the face, confirming the seal. Add a face shield if handling volumes >10 mL.

Phase 2: Post-Operational Doffing (Contamination Control)

  • Outer Glove Removal: Pinch the exterior of the outer glove at the wrist and peel it off inside-out. Hold the removed glove in the still-gloved hand.

  • Second Glove Removal: Slide an ungloved finger under the cuff of the remaining glove, peeling it off inside-out to encapsulate the first glove.

  • Validation Check: Inspect hands for any erythema (redness) or chemical odor. Wash hands immediately with soap and water for a minimum of 60 seconds.

Operational & Disposal Plans

Because 3-Ethenylpyridazine is prone to degradation and polymerization, operational logistics must be tightly controlled.

  • Handling Workflow: All transfers must occur within a certified Class II, Type B2 chemical fume hood or an inert-atmosphere glovebox. Purge the reaction vessel with Argon or Nitrogen prior to introducing the chemical to prevent oxidative degradation[1].

  • Spill Response: In the event of a spill, do NOT use water, as it may exacerbate the spread of the combustible liquid. Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). Use non-sparking tools to collect the absorbed material into a hazardous waste container.

  • Disposal: Segregate 3-Ethenylpyridazine waste from strong oxidizers and acids. Label clearly as "Class 8 Corrosive / Combustible Organic Waste." Dispose of via a certified hazardous waste contractor in accordance with local regulations.

Workflow Diagram: 3-Ethenylpyridazine Handling Logic

The following diagram illustrates the critical path for safely retrieving, handling, and disposing of 3-Ethenylpyridazine.

G Start Retrieve 3-Ethenylpyridazine from -20°C Storage PPE Don PPE: Double Gloves, Unvented Goggles, FR Coat Start->PPE Hood Transfer to Inert Gas Fume Hood (N2/Ar) PPE->Hood Reaction Execute Synthesis (Monitor for Exotherms) Hood->Reaction Spill Spill or Leak Detected? Reaction->Spill Quench Absorb with Sand/Earth (No Water) Spill->Quench Yes Dispose Class 8 Hazardous Waste Disposal Spill->Dispose No Quench->Dispose

Operational workflow for 3-Ethenylpyridazine, emphasizing inert handling and spill response.

References

  • NextSDS. "3-ethenylpyridazine - Chemical Substance Information and Hazard Classifications." NextSDS, 2026.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethenylpyridazine
Reactant of Route 2
Reactant of Route 2
3-Ethenylpyridazine
© Copyright 2026 BenchChem. All Rights Reserved.